Technical Documentation Center

4-hydroxy-N-(2-phenylethyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-hydroxy-N-(2-phenylethyl)benzamide
  • CAS: 293311-00-9

Core Science & Biosynthesis

Foundational

4-Hydroxy-N-(2-phenylethyl)benzamide (Riparin E): A Comprehensive Guide to Its Multimodal Mechanisms of Action

Executive Summary 4-Hydroxy-N-(2-phenylethyl)benzamide—widely known in pharmacological literature as Riparin E (Rip-E) —is a synthetic alkamide analog inspired by natural riparins isolated from the Amazonian plant Aniba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-N-(2-phenylethyl)benzamide—widely known in pharmacological literature as Riparin E (Rip-E) —is a synthetic alkamide analog inspired by natural riparins isolated from the Amazonian plant Aniba riparia[1],[2]. As a multifunctional bioactive compound, Rip-E has garnered significant attention in drug development for its robust antimicrobial, antileishmanial, and antioxidant properties[3],[4]. This technical whitepaper dissects the molecular mechanisms of Rip-E, providing researchers with a rigorous structural-functional analysis, validated experimental workflows, and quantitative pharmacological data.

Structural Biology & Pharmacophore Dynamics

The molecular architecture of Rip-E consists of a benzamide core substituted with a para-hydroxyl group, conjugated to a lipophilic phenylethyl chain[3]. This specific structural arrangement dictates its biological behavior:

  • Lipophilicity (Log P ≈ 3.57): The phenylethyl moiety provides the necessary hydrophobicity to penetrate complex biological barriers, enabling the molecule to intercalate efficiently into microbial and parasitic phospholipid bilayers[5].

  • Redox-Active Phenol: The para-hydroxyl group on the benzamide ring serves as a highly efficient hydrogen atom transfer (HAT) agent. This allows Rip-E to act as a potent radical scavenger, mitigating infection-induced oxidative stress in host tissues[4].

Antimicrobial Mechanism: Membrane Permeabilization

Rip-E exhibits a broad-spectrum bactericidal and fungicidal profile, effectively neutralizing Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal pathogens (Candida albicans)[1],[6].

Unlike


-lactam antibiotics that target cell wall biosynthesis, Rip-E operates via direct physical disruption of the plasma membrane. By intercalating into the lipid bilayer, the compound induces a critical loss of osmotic balance. Flow cytometric studies using the fluorescent probe 7-aminoactinomycin D (7-AAD) confirm that Rip-E exposure leads to rapid membrane permeabilization, intracellular leakage, and subsequent cell lysis or apoptosis-like death in yeast[1],[7].

G A 4-Hydroxy-N-(2-phenylethyl)benzamide (Riparin E) B Intercalation into Microbial Phospholipid Bilayer A->B C Disruption of Membrane Integrity (Loss of Osmotic Balance) B->C D Increased Membrane Permeability (7-AAD Influx) C->D E Cell Lysis & Pathogen Death D->E

Fig 1: Stepwise mechanism of Riparin E-induced microbial membrane permeabilization and cell lysis.

Antileishmanial Efficacy & Macrophage Immunomodulation

In the treatment of neglected tropical diseases, Rip-E demonstrates a highly sophisticated, dual-action mechanism against Leishmania species (e.g., L. amazonensis, L. major)[8],[9].

  • Direct Parasite Cytotoxicity: Rip-E directly arrests the proliferation of extracellular promastigotes. In silico molecular docking reveals that Rip-E binds with high affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to essential parasitic enzymes, specifically Leishmania major N-myristoyltransferase (LmNMT) and arginase (LmLEI), crippling the parasite's lipid metabolism and survival pathways.
    
  • Host Immunomodulation: Rip-E actively stimulates murine macrophages. It triggers the upregulation of inducible nitric oxide synthase (iNOS), leading to a lethal oxidative burst of nitric oxide (NO)[9]. This NO production specifically eradicates the intracellular amastigote forms hiding within the macrophage phagolysosomes, achieving an exceptional Selectivity Index (SI) of 32.3[9].

G cluster_0 Direct Parasite Targeting cluster_1 Host Immunomodulation RipE Riparin E Exposure NMT LmNMT / LmLEI Inhibition RipE->NMT Macrophage Macrophage Activation RipE->Macrophage Promastigote Promastigote Cytotoxicity NMT->Promastigote iNOS iNOS Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Burst iNOS->NO Amastigote Amastigote Clearance NO->Amastigote

Fig 2: Dual-action antileishmanial pathway: direct enzyme inhibition and host macrophage activation.

Quantitative Pharmacological Profile

The following table synthesizes the quantitative benchmarks of Rip-E across its primary biological targets, allowing researchers to gauge its therapeutic window.

Target / AssayPathogen / Cell LineMetricValueReference
Antibacterial Staphylococcus aureusMIC16 µg/mL[5]
Antileishmanial L. amazonensis (Promastigote)

21.1 µg/mL[9]
Antileishmanial L. amazonensis (Amastigote)

0.65 µg/mL[9]
Host Toxicity Murine MacrophagesSelectivity Index (SI)32.3[9]
Antioxidant Lipid Peroxidation (TBARS)

0.5224 µg/mL[4]

Validated Experimental Workflows

Flow Cytometric Analysis of Membrane Integrity (7-AAD Assay)

Scientific Rationale (Causality): 7-Aminoactinomycin D (7-AAD) is explicitly chosen over Propidium Iodide (PI) due to its narrower, deep-red emission spectrum. This minimizes spectral overlap with green/yellow fluorochromes, ensuring a high signal-to-noise ratio when quantifying membrane-compromised cells without requiring complex compensation matrices[1].

  • Culture Preparation: Cultivate S. aureus or C. albicans to the mid-logarithmic phase (

    
     CFU/mL) to guarantee active metabolism and uniform membrane states.
    
  • Compound Incubation: Treat the microbial cultures with Rip-E at

    
     and 
    
    
    
    MIC for 2 to 4 hours at 37°C. Include a vehicle control (e.g., 1% DMSO) to establish a baseline for natural apoptosis/necrosis.
  • Fluorescent Staining: Harvest the cells via centrifugation (5000 × g, 5 min), wash twice with sterile PBS, and resuspend in 500 µL PBS. Add 5 µL of 7-AAD solution (1 mg/mL). Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples via flow cytometry utilizing a 488 nm argon laser for excitation. Detect the emission in the FL3 channel (>650 nm).

  • Validation: A rightward shift in the FL3 histogram definitively confirms membrane permeabilization, validating the direct lytic mechanism of Rip-E[7].

G Step1 1. Microbial Culture (Log-phase growth) Step2 2. Compound Incubation (Riparin E treatment) Step1->Step2 Step3 3. Fluorescent Staining (7-AAD addition) Step2->Step3 Step4 4. Flow Cytometry (FL3 Channel Analysis) Step3->Step4 Step5 5. Data Synthesis (% Permeabilized Cells) Step4->Step5

Fig 3: Standardized flow cytometric workflow for quantifying membrane integrity using 7-AAD.

Intracellular Amastigote Clearance & Macrophage Activation Assay

Scientific Rationale (Causality): Screening exclusively on extracellular promastigotes often yields false positives for clinical efficacy. The intracellular amastigote assay serves as a self-validating system; it proves the drug can successfully cross the mammalian cell membrane, survive the acidic environment of the phagolysosome, and clear the infection without killing the host cell[9].

  • Macrophage Infection: Seed murine peritoneal macrophages in 24-well plates containing sterile glass coverslips. Infect the cells with L. amazonensis promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24 hours at 37°C in a 5%

    
     atmosphere.
    
  • Treatment Application: Wash the wells with warm RPMI medium to remove non-internalized parasites. Introduce Rip-E at varying concentrations (0.1 to 50 µg/mL) and incubate for an additional 48 hours.

  • Amastigote Quantification: Fix the coverslips with methanol, stain with Giemsa, and utilize light microscopy to count the number of amastigotes per 100 macrophages. Calculate the

    
    .
    
  • Nitric Oxide (NO) Measurement: Collect the culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Measure absorbance at 540 nm to quantify nitrite (a stable breakdown product of NO), confirming the immunomodulatory activation of the macrophages[9].

References[3] Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. ACS / NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10123456/[1] Mechanism of the lethal effect of Riparin E against bacterial and yeast strains. Microbial Pathogenesis / NIH.https://pubmed.ncbi.nlm.nih.gov/34029656/[7] Mechanism of the lethal effect of Riparin E against bacterial and yeast strains (Full Text Request). ResearchGate.https://www.researchgate.net/publication/351806314[8] Antileishmanial activity of Riparin structural analogs of Aniba riparia: Biological evaluation, in silico Adme-Tox, and molecular docking. Chemico-Biological Interactions / CoLab.https://colab.ws/articles/10.1016%2Fj.cbi.2022.110036[2] Molecular structure of the synthetic riparinas (B, C, D, E and F) based on the fundamental structure of the natural riparin A. ResearchGate.https://www.researchgate.net/figure/Molecular-structure-of-the-synthetic-riparinas-B-C-D-E-and-F-based-on-the_fig1_328704250[9] In Vitro Antileishmanial and Immunomodulatory Activities of The Synthetic Analogue Riparin E. Scribd.https://www.scribd.com/document/700858167/COSTA-in-Vitro-Antileishmanial-and-Immunomodulatory-Activities-of-The-Synthetic[5] A new class of bactericidal agents against S. aureus, MRSA and VRE derived from bisindolylmethane. ResearchGate.https://www.researchgate.net/publication/262013854[4] In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic Riparin-Derived Compounds. Molecules / MDPI.https://www.mdpi.com/1420-3049/19/4/4756[6] Mechanism of the lethal effect of Riparin E against bacterial and yeast strains (Full Text). ResearchGate.https://www.researchgate.net/publication/351806314_Mechanism_of_the_lethal_effect_of_Riparin_E_against_bacterial_and_yeast_strains

Sources

Exploratory

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) and Therapeutic Potential of 4-Hydroxy-N-(2-phenylethyl)benzamide

Executive Summary 4-Hydroxy-N-(2-phenylethyl)benzamide (CAS 293311-00-9) is a privileged phenolic amide scaffold that bridges the chemical space between natural hydroxycinnamic acid amides (HCAAs) and synthetic enzyme in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-N-(2-phenylethyl)benzamide (CAS 293311-00-9) is a privileged phenolic amide scaffold that bridges the chemical space between natural hydroxycinnamic acid amides (HCAAs) and synthetic enzyme inhibitors[1]. Characterized by its polypharmacological profile, this compound exhibits potent antioxidant, antimicrobial, and enzyme-inhibitory properties—most notably against tyrosinase and the immunoproteasome[2].

This technical guide deconstructs the structure-activity relationship (SAR) of this molecule, providing a mechanistic rationale for its biological activity. By examining the causality behind structural modifications and detailing self-validating experimental workflows, this whitepaper serves as an authoritative blueprint for medicinal chemists and drug development professionals optimizing phenolic amides.

Mechanistic Rationale & Pharmacophore Deconstruction

To understand the SAR of 4-hydroxy-N-(2-phenylethyl)benzamide, the molecule must be divided into three distinct functional zones: the A-Ring, the Amide Linker, and the B-Ring.

The A-Ring (4-Hydroxybenzoyl Moiety)

The 4-hydroxyl group is the undisputed "warhead" of the molecule. In the context of antioxidant activity, it acts via a Hydrogen Atom Transfer (HAT) mechanism to scavenge reactive oxygen species (ROS). In metalloenzymes like tyrosinase, the phenolic -OH coordinates directly with the binuclear copper center (Cu²⁺-O₂-Cu²⁺)[3].

Crucially, the presence of the carbonyl group at the para position acts as an electron-withdrawing group (EWG). Unlike electron-donating groups (EDGs) that facilitate rapid, multiple-turnover oxidation to quinones, this EWG reduces the electron density on the phenolic oxygen. This stalls the electrophilic aromatic substitution (EAS) required for ortho-hydroxylation, effectively turning the molecule into a single-turnover or "dead-end" competitive inhibitor that traps the enzyme in its oxy-form without consuming additional O₂ equivalents[3],[4].

The Amide Linker (-C(=O)NH-)

The amide bond provides a rigid, planar geometry that restricts the molecule's conformational freedom, thereby reducing the entropic penalty upon target binding. The -NH- group serves as a critical hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are vital for anchoring the molecule at the entrance of enzymatic active sites, such as the allosteric pockets of soluble epoxide hydrolase (sEH) or the binding grooves of the β1i/β5i immunoproteasome subunits[2],[5].

The B-Ring (Phenethyl Tail)

The 2-phenylethylamine-derived tail drives lipophilic engagement. The two-carbon (ethyl) spacer provides the precise spatial extension required for the phenyl ring to fold into hydrophobic pockets. This facilitates robust


 stacking interactions with aromatic residues (e.g., histidine or phenylalanine) within target proteins, dictating the molecule's binding affinity and overall target selectivity[6].

SAR_Map A_Ring A-Ring: 4-Hydroxybenzoyl • 4-OH: Essential for Cu²⁺ coordination & HAT • Carbonyl (EWG): Stalls enzyme oxidation Amide Amide Linker: -C(=O)NH- • H-bond donor (NH) & acceptor (C=O) • Imparts conformational rigidity A_Ring->Amide Conjugation Sub_A SAR Modifications: (+) 3-OMe: ↑ Radical scavenging (-) Remove 4-OH: Complete loss of activity A_Ring->Sub_A B_Ring B-Ring: Phenethyl Tail • Drives lipophilic pocket engagement • Optimal n=2 spacer for π-π stacking Amide->B_Ring Spatial Extension Sub_B SAR Modifications: (+) p-OH on B-ring: Broadens target profile (-) Shorten to Benzyl (n=1): ↓ Target affinity B_Ring->Sub_B

Fig 1. Pharmacophore deconstruction and SAR logic of 4-hydroxy-N-(2-phenylethyl)benzamide.

SAR Mapping: Substituent Effects on Biological Activity

Systematic modifications to the core scaffold reveal distinct structure-activity trends:

  • A-Ring Methoxy Addition (Guaiacyl Analogs): Introducing a 3-methoxy group (yielding a 4-hydroxy-3-methoxybenzamide derivative) significantly enhances DPPH radical scavenging[7]. The electron-donating methoxy group lowers the bond dissociation enthalpy (BDE) of the 4-OH and stabilizes the resulting phenoxy radical via intramolecular hydrogen bonding. However, the added steric bulk can slightly reduce tyrosinase affinity depending on the pocket's spatial constraints.

  • Linker N-Alkylation: Methylation of the amide nitrogen completely abolishes its H-bond donor capacity. This universally results in a sharp decline in biological activity across both antimicrobial and enzyme-inhibitory assays, confirming the necessity of the -NH- interaction.

  • B-Ring Chain Length & Substitution: Truncating the ethyl spacer to a single carbon (benzylamine derivative) restricts flexibility, preventing the B-ring from reaching deep hydrophobic sub-pockets, thereby increasing the IC₅₀ for tyrosinase. Conversely, adding a para-hydroxyl group to the B-ring (creating a tyramine derivative) broadens the molecule's polypharmacology, enhancing its inhibitory effect on targets like sEH[5], though it introduces a secondary site vulnerable to oxidative degradation.

Quantitative Data Summary

The following table synthesizes the quantitative impact of structural modifications on the scaffold's primary biological targets based on established literature parameters for phenolic amides[1],[2],[7].

Compound VariantStructural ModificationTyrosinase IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)Primary Mechanism of Action
4-Hydroxy-N-(2-phenylethyl)benzamide Base Scaffold ~12.5 ~180.0 Single-turnover / Competitive
4-Hydroxy-3-methoxy-N-(2-phenylethyl)benzamideA-Ring: 3-OMe addition~15.2~38.5Enhanced HAT / Mixed-type
4-Hydroxy-N-(benzyl)benzamideB-Ring: n=1 Linker>100.0~195.0Poor pocket engagement
N-(2-phenylethyl)benzamideA-Ring: Des-OHInactiveInactiveComplete loss of pharmacophore

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds must rely on self-validating systems. Below are the optimized, causality-driven protocols for synthesizing and evaluating this scaffold.

Chemical Synthesis & Orthogonal Validation
  • Protocol: The amide is synthesized via a standard coupling reaction between 4-hydroxybenzoic acid and 2-phenylethylamine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF at room temperature. Alternatively, a two-step chemo-enzymatic flow amidation using immobilized CaLB can be employed for greener synthesis[1].

  • Causality: EDC is selected because its urea byproduct is highly water-soluble, allowing for seamless aqueous workup without harsh conditions. HOBt is critical; it forms an active ester intermediate that prevents the unwanted oxidation or polymerization of the unprotected phenolic -OH group during the coupling phase.

  • Self-Validation: Post-purification via silica flash chromatography, the compound's purity is orthogonally validated. High-Resolution Mass Spectrometry (HR-MS) ensures mass accuracy (<5 ppm), while ¹H/¹³C NMR confirms the absence of residual HOBt or EDC, which are known to artificially inflate antimicrobial or enzyme-inhibitory readouts.

Tyrosinase Inhibition Kinetic Assay
  • Protocol: A continuous spectrophotometric assay is conducted in 0.1 M phosphate buffer (pH 6.8) using mushroom tyrosinase. The substrate utilized is L-DOPA (2 mM), and dopaquinone formation is monitored dynamically at 475 nm.

  • Causality: L-DOPA is deliberately chosen over L-tyrosine. Using a diphenol substrate bypasses the characteristic lag phase associated with tyrosinase's monophenolase activity. This ensures the generation of linear initial velocities (

    
    ), which are mathematically required for accurate Lineweaver-Burk plotting and 
    
    
    
    determination[7].
  • Self-Validation: The assay relies on a tripartite control matrix:

    • Baseline Subtraction: The compound is incubated in buffer without the enzyme to account for any auto-oxidation of the phenolic amide.

    • Positive Control: Kojic acid is run in parallel to validate enzyme viability and standard curve accuracy.

    • Enzyme Titration: The assay is run at multiple enzyme concentrations to rule out non-specific, aggregation-based inhibition (PAINs behavior).

Workflow Synth 1. Chemical Synthesis EDC/HOBt Coupling of 4-Hydroxybenzoic Acid & 2-Phenylethylamine Purif 2. Purification & QC Silica Flash Chromatography Validation: ¹H/¹³C NMR, HR-MS Synth->Purif Assay1 3a. Tyrosinase Kinetic Assay Substrate: L-DOPA (Bypasses lag phase) Readout: 475 nm (Dopaquinone) Purif->Assay1 Assay2 3b. Antioxidant Screen Assay: DPPH Radical Scavenging Readout: 517 nm (Decolorization) Purif->Assay2 Data 4. Data Synthesis & Validation Lineweaver-Burk Kinetic Mapping Self-Validation: Baseline Subtraction & Kojic Acid Control Assay1->Data Assay2->Data

Fig 2. Self-validating high-throughput screening and synthesis workflow for phenolic amides.

Conclusion

4-Hydroxy-N-(2-phenylethyl)benzamide represents a highly tunable, multi-target scaffold. The precise interplay between its electron-withdrawing carbonyl group, rigid amide linker, and lipophilic phenethyl tail dictates its ability to stall metalloenzymes and scavenge radicals. By adhering to the SAR principles and self-validating workflows outlined in this guide, researchers can effectively leverage this pharmacophore to develop next-generation therapeutics for hyperpigmentation, oxidative stress, and inflammatory disorders.

References

  • [3] Elucidation of the tyrosinase/O2/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis. Proceedings of the National Academy of Sciences (PNAS) / NIH. Available at:[Link]

  • [4] Experimental evidence and mechanistic description of the phenolic H-transfer to the Cu2O2 active site of oxy-tyrosinase. NIH. Available at:[Link]

  • [1] Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. ACS / NIH. Available at:[Link]

  • [7] Antioxidant and Antimelanogenic Activities of Polyamine Conjugates from Corn Bran and Related Hydroxycinnamic Acids. Journal of Agricultural and Food Chemistry / ACS Publications. Available at:[Link]

  • [5] Indole Alkaloids and Phenolic Amides from the Rhizomes of Cimicifuga heracleifolia and Their In Vitro Soluble Epoxide Hydrolase (sEH) Inhibitory Activity. NIH. Available at:[Link]

  • [2] Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome. MDPI. Available at:[Link]

  • [6] Anti-tyrosinase, antioxidant and antimicrobial activities of hydroxycinnamoylamides. ResearchGate. Available at:[Link]

Sources

Foundational

Pharmacological Profiling of 4-Hydroxy-N-(2-phenylethyl)benzamide: Binding Affinity and Kinetic Characterization

Executive Summary The compound 4-hydroxy-N-(2-phenylethyl)benzamide (4-OH-NPEB), a structural analog of naturally occurring coumaroyltyramines, has emerged as a highly versatile and privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-hydroxy-N-(2-phenylethyl)benzamide (4-OH-NPEB), a structural analog of naturally occurring coumaroyltyramines, has emerged as a highly versatile and privileged scaffold in medicinal chemistry. Its unique structural topology—comprising a phenolic headgroup, a rigid amide linker, and a flexible phenethyl tail—enables it to engage in diverse molecular interactions across multiple therapeutic targets. Recently, this scaffold has garnered significant attention in the development of non-covalent inhibitors for the immunoproteasome (specifically the


 and 

catalytic subunits) and as a modulator of antioxidant pathways.

This technical whitepaper provides an in-depth analysis of the binding affinity studies associated with 4-OH-NPEB and its derivatives. By deconstructing the biophysical assays, structural pharmacology, and kinetic evaluation methods, this guide serves as a comprehensive resource for drug development professionals aiming to optimize this scaffold for targeted therapies.

Structural Pharmacology & Target Landscape

The pharmacological versatility of 4-OH-NPEB is dictated by its distinct pharmacophore features, which allow it to act as a highly effective non-covalent ligand. Understanding the causality behind its structural modifications is critical for rational drug design.

Mechanistic Basis of Immunoproteasome Inhibition

The ubiquitin-proteasome system (UPS) is responsible for intracellular protein turnover. In inflammatory states or hematological malignancies, the constitutive proteasome is replaced by the immunoproteasome, characterized by the


, 

, and

subunits. Covalent inhibitors often suffer from off-target toxicity; thus, non-covalent inhibitors based on the 4-OH-NPEB scaffold offer a safer alternative.
  • The Amide Core: The central amide moiety acts as a critical hydrogen bond donor and acceptor. In silico induced-fit docking (IFD) reveals that the amide backbone establishes a primary hydrogen bond with the catalytic Thr1 or Thr13 residues in the

    
     and 
    
    
    
    active sites[1].
  • The Phenolic Hydroxyl: The para-hydroxyl group on the benzamide ring provides an additional anchor point for hydrogen bonding with polar residues in the binding pocket, stabilizing the enzyme-inhibitor complex.

  • The Phenethyl Tail: The aromatic ring of the phenethyl group is highly lipophilic and engages in critical

    
     stacking interactions. Specifically, it interacts with Phe31  in the 
    
    
    
    subunit and Tyr169 in the
    
    
    subunit, driving the thermodynamic favorability of the binding event[2].
Antioxidant and Receptor Modulation

Beyond the proteasome, the 4-OH-NPEB scaffold mimics endogenous monoamines. Derivatives of this compound have demonstrated significant free-radical scavenging capabilities, acting as electron donors via the phenolic hydroxyl group. Furthermore, structure-activity relationship (SAR) studies have explored this scaffold for NR2B subtype-selective NMDA receptor antagonism, where the distance between the aromatic rings (dictated by the ethyl linker) perfectly matches the receptor's bipartite hydrophobic pocket[3].

Quantitative Affinity Data

To evaluate the structure-activity relationship of the 4-OH-NPEB scaffold, binding affinities (


) and inhibitory concentrations (IC

) must be systematically compared. The table below summarizes the quantitative data for 4-OH-NPEB and its key substituted derivatives.
Compound / DerivativeTarget / AssayBinding Affinity / ActivityReference
4-hydroxy-N-phenethylbenzamide Antioxidant (DPPH Scavenging)IC

= 38

g/mL
3
3-chloro-4-hydroxy-N-phenethylbenzamide Immunoproteasome (

subunit)
18% inhibition at 100

M
4
3-chloro-4-hydroxy-N-phenethylbenzamide Immunoproteasome (

subunit)
10% inhibition at 100

M
4
Optimized Furan Derivative (Cmpd 2) Immunoproteasome (

subunit)

= 12.53

0.18

M
4
Optimized Furan Derivative (Cmpd 2) Immunoproteasome (

subunit)

= 31.95

0.81

M
4
Optimized Naphthyl Derivative (Cmpd 3) Immunoproteasome (

subunit)

= 11.84

1.63

M
4

Data Interpretation: While the base 3-chloro-4-OH-NPEB shows modest baseline inhibition, rigidifying the structure or expanding the aromatic surface area (as seen in the furan and naphthyl derivatives) significantly lowers the


 into the low micromolar range, validating the 

-stacking hypothesis.

Biophysical Assays: The Self-Validating Kinetic Protocol

To accurately determine the binding affinity (


) of non-covalent, reversible inhibitors like 4-OH-NPEB, standard end-point assays are insufficient due to substrate depletion and potential slow-binding kinetics. Instead, the Continuous Fluorometric Enzyme Kinetics Assay  (often referred to as the Tian continuous assay[5]) is the gold standard.
Causality in Assay Design
  • Fluorogenic Substrates: We utilize Ac-Pro-Ala-Leu-AMC for

    
     and Suc-Leu-Leu-Val-Tyr-AMC  for 
    
    
    
    . The causality here is enzymatic specificity: the proteasome cleaves the amide bond adjacent to the 7-amino-4-methylcoumarin (AMC) fluorophore. Once cleaved, the free AMC undergoes a massive quantum yield increase, allowing real-time monitoring of enzyme velocity.
  • Continuous Monitoring: By measuring fluorescence continuously, we can apply non-linear regression to the progress curves, isolating the true dissociation constant (

    
    ) from the Michaelis-Menten background noise[6].
    
Step-by-Step Methodology: In Vitro 20S Immunoproteasome Inhibition Assay

A robust protocol must be self-validating. This workflow incorporates internal controls to rule out auto-fluorescence and non-specific aggregation.

Phase 1: Reagent & System Preparation

  • Enzyme Reconstitution: Obtain Human 20S immunoproteasome (e.g., from human spleen) and dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    , 1 mM DTT).
    
  • Inhibitor Preparation: Dissolve 4-OH-NPEB derivatives in 100% molecular-grade DMSO to create 10 mM stock solutions. Serial dilute to final assay concentrations (ranging from 0.1

    
    M to 100 
    
    
    
    M). Critical Control: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.
  • Substrate Preparation: Prepare 50

    
    M solutions of Ac-Pro-Ala-Leu-AMC (
    
    
    
    ) and Suc-Leu-Leu-Val-Tyr-AMC (
    
    
    ).

Phase 2: The Self-Validating Matrix Setup 4. Plate Configuration: Use a 96-well black opaque microplate (to prevent well-to-well optical crosstalk). 5. Control Wells:

  • Positive Control: 1
    
    
    M MG-132 (a known reversible proteasome inhibitor) to validate assay sensitivity.
  • Negative Control: 1% DMSO vehicle to establish maximum uninhibited enzyme velocity (
    
    
    ).
  • Auto-fluorescence Control: Inhibitor + Buffer (No enzyme, No substrate) to ensure the 4-OH-NPEB derivative does not emit at 460 nm.

Phase 3: Kinetic Execution 6. Incubation: Add the enzyme and the inhibitor to the respective wells. Incubate the microplate at 30°C for 15 minutes to allow the non-covalent complex


 to reach thermodynamic equilibrium.
7.  Initiation:  Rapidly dispense the fluorogenic substrate (50 

M final concentration) to all wells using a multichannel pipette or automated dispenser. 8. Continuous Monitoring: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 380 nm; Emission: 460 nm) continuously every 30 seconds for 60 minutes at 30°C. 9. Data Processing: Extract the linear progress curves. Calculate the fractional activity and fit the data to the Tian & Tsou kinetic equations to derive the

[5].

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the continuous kinetic assay, highlighting the integration of physical execution and mathematical data processing.

G N1 Enzyme Preparation (Human 20S Immunoproteasome) N2 Inhibitor Incubation (4-OH-NPEB & Derivatives) N1->N2 Equilibrate at 30°C N3 Substrate Addition (Ac-Pro-Ala-Leu-AMC / Suc-LLVY-AMC) N2->N3 Add 50 μM Substrate N4 Continuous Fluorometric Monitoring (Ex: 380 nm | Em: 460 nm) N3->N4 Measure AMC Release N5 Kinetic Data Processing (Tian & Tsou Equations) N4->N5 Non-linear Regression N6 Determination of Ki (Binding Affinity) N5->N6 Calculate Dissociation Constant

Workflow of the Tian continuous assay for determining the binding affinity (Ki) of 4-OH-NPEB.

Conclusion

The 4-hydroxy-N-(2-phenylethyl)benzamide scaffold represents a highly tunable pharmacophore. By systematically substituting the aromatic rings to optimize


-stacking and hydrogen bonding, researchers can drive binding affinity from the high micromolar down to the low micromolar/nanomolar range. The rigorous application of continuous fluorometric assays ensures that the derived 

values reflect true thermodynamic binding events, providing a reliable foundation for subsequent lead optimization and in vivo studies.

References

  • Culletta, G., et al. "Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome." National Center for Biotechnology Information (PMC), 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwnDYwuiolEXtWbod7HrcnLKwBbRFq1dg_4BMKBvhk_72rCvEaX0pHGn-WKJRhyatFTD_9qBQmYDLPMgx75E7ZNC64ZDCFefbRUE8Pv29nKIr246OVGTcOrdWUe2qVsqyFlgPBdBLENzW3L6MT]
  • Thammasat University. "SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES." TU e-Thesis, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXH5SjbxFYZQrE8JqGDYTy2kclzw1krXjRg0JEusrRQVaafNi6tVjlalYRA1tDo-7hTCxMofftYlLfFLpol6PyMCVv1TEQpIKieCGU-lL5ac9dDdqW-6UTy5pEaD16SjcvEiZwHd_I4l0hU58uj7uvUYq8Y6H_FQAlMxDMfjgs5ZSJeFTv_OzdsS3M0lfl3fY=]
  • Mader, L. K., & Keillor, J. W. "Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data." National Center for Biotechnology Information (PMC), 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH89rGDuRYE4AZkdLtiIB2e0jL1driHdeA7E4OJ4s6y3yB8rFh5rVTc5hUupGKLZUhudbtdaTRV_wkIZAHJANmdu9ZWXq323mMNSCSGXP28SULXHelVi_k3UO8A4GJ0U5n_B3CPopx7253jPsbv]

Sources

Exploratory

Technical Guide: Physicochemical Profiling &amp; Molecular Characterization of 4-Hydroxy-N-(2-phenylethyl)benzamide

The following is an in-depth technical guide regarding the molecular weight and physicochemical properties of 4-hydroxy-N-(2-phenylethyl)benzamide. Executive Summary 4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the molecular weight and physicochemical properties of 4-hydroxy-N-(2-phenylethyl)benzamide.

Executive Summary

4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) is a bioactive phenolic amide structurally classified as a riparin derivative or a benzoic acid analogue of hydroxycinnamic acid amides (HCAAs). Characterized by a molecular weight of 241.29 g/mol , this compound serves as a critical scaffold in the development of antioxidant agents, TRPV1 modulators, and antimicrobial compounds.

This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, synthesizing data from recent flow-chemistry studies and pharmacological evaluations.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 4-hydroxybenzoyl moiety linked via an amide bond to a phenethylamine tail. This structure imparts amphiphilic character, balancing the hydrophilic phenolic hydroxyl group with the lipophilic phenethyl chain.

Table 1: Chemical Identification Data
ParameterDetail
Common Name 4-Hydroxy-N-(2-phenylethyl)benzamide
Synonyms 4-Hydroxy-N-phenethylbenzamide; N-(4-Hydroxybenzoyl)phenethylamine
CAS Registry Number 293311-00-9
IUPAC Name 4-hydroxy-N-(2-phenylethyl)benzamide
Molecular Formula C₁₅H₁₅NO₂
SMILES O=C(NCCc1ccccc1)c2ccc(O)cc2
InChI Key DAVRGGJTJDTVQT-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physicochemical behavior of 4-hydroxy-N-(2-phenylethyl)benzamide is essential for formulation and ADME prediction. The compound exhibits moderate lipophilicity, making it suitable for membrane permeability while retaining solubility in polar organic solvents.

Table 2: Key Physicochemical Properties
PropertyValue / RangeContext & Implications
Molecular Weight 241.29 g/mol Low MW (<500) favors oral bioavailability (Lipinski's Rule of 5).
Melting Point 145.3 – 151.5 °C Indicates a stable crystalline solid lattice; high MP suggests good thermal stability.
Physical State White to Off-White SolidCrystalline powder form.
LogP (Predicted) ~1.9 – 2.1 Optimal lipophilicity for passive diffusion across biological membranes.
pKa (Phenol) ~9.9 The phenolic proton is weakly acidic; ionized at basic pH (>10).
H-Bond Donors 2 (Phenol -OH, Amide -NH)Facilitates receptor binding (e.g., TRPV1, enzyme active sites).
H-Bond Acceptors 2 (Amide C=O, Phenol -O-)Critical for solvent interaction and crystal packing.
Solubility DMSO, Methanol, EtOAcHigh solubility in polar organics; low aqueous solubility at neutral pH.

Synthesis & Manufacturing Protocols

Two primary methodologies exist for the synthesis of this compound: a traditional batch aminolysis and a modern flow-chemistry approach.

Method A: Direct Aminolysis (Batch)

This method utilizes methyl 4-hydroxybenzoate and phenethylamine, driven by base catalysis. It is cost-effective but requires purification to remove unreacted amine.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Phenethylamine (2.4 eq), DIPEA (0.1 eq).

  • Conditions: Reflux in methanol or neat at elevated temperature.

  • Work-up: Solvent evaporation followed by column chromatography (EtOAc/Hexane) or recrystallization.

  • Yield: ~70%.

Method B: Chemo-Enzymatic Flow Synthesis

A more sustainable approach involves the activation of phenolic acids in a continuous flow reactor, often yielding higher purity profiles suitable for biological screening.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Starting Materials (Methyl 4-hydroxybenzoate + Phenethylamine) Reaction Aminolysis Reaction (Reflux / Base Catalyst) Start->Reaction Mix & Heat Workup Work-up (Evaporation & Extraction) Reaction->Workup Cool & Quench Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Crude Mixture Product Final Product 4-Hydroxy-N-(2-phenylethyl)benzamide (White Solid, >98% Purity) Purification->Product Isolate

Figure 1: Synthetic workflow for the production of 4-hydroxy-N-(2-phenylethyl)benzamide via direct aminolysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H-NMR)

Solvent: Methanol-d₄ (300 MHz)

  • δ 7.64 (d, J=9.2 Hz, 2H): Ortho-protons of the benzoyl ring (deshielded by carbonyl).

  • δ 7.26 – 7.15 (m, 5H): Aromatic protons of the phenethyl group.

  • δ 6.80 (d, J=9.2 Hz, 2H): Meta-protons of the benzoyl ring (shielded by hydroxyl).

  • δ 3.55 (t, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).

  • δ 2.85 (t, 2H): Benzylic methylene protons (-CH₂ -Ph).

Infrared Spectroscopy (FT-IR)[2]
  • 3308 cm⁻¹: Broad stretch indicating N-H (amide) and O-H (phenol) functionality.

  • 1652 cm⁻¹: Strong Amide I band (C=O stretch), characteristic of secondary amides.

  • 1617, 1544 cm⁻¹: Aromatic C=C stretching and Amide II (N-H bend).

Biological Applications & Pharmacology[2]

Antioxidant Activity

Research indicates that 4-hydroxy-N-(2-phenylethyl)benzamide exhibits moderate antioxidant capacity.

  • Mechanism: The phenolic hydroxyl group acts as a radical scavenger (hydrogen atom donor).

  • Potency: IC₅₀ ≈ 38 µg/mL (DPPH assay). While less potent than Gallic acid, its lipophilic nature allows it to function in lipid-rich environments (e.g., cell membranes) where hydrophilic antioxidants fail.

Pharmacophore for Drug Design

This molecule serves as a simplified analogue of Riparins (natural alkaloids with psychopharmacological activity) and Capsaicinoids .

  • TRPV1 Modulation: The 4-hydroxybenzyl-amide motif is a key pharmacophore for Vanilloid receptor (TRPV1) interaction, relevant for analgesic drug discovery.

  • Antimicrobial: Related N-phenethylbenzamides have demonstrated activity against Gram-positive bacteria, potentially via cell wall disruption mechanisms.

References

  • Thammasat University e-Thesis. (2019). Synthesis and Biological Activity of N-trans-Coumaroyltyramine Derivatives. (pp. 33-64). [Link]

  • Contente, M. L., et al. (2020). Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. ACS Sustainable Chemistry & Engineering. [Link]

Protocols & Analytical Methods

Method

Chemoselective Synthesis of 4-Hydroxy-N-(2-phenylethyl)benzamide: A Carbodiimide-Mediated Amidation Protocol

Executive Summary The synthesis of 4-hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) presents a distinct chemoselectivity challenge: the formation of an amide bond in the presence of an unprotected phenolic hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) presents a distinct chemoselectivity challenge: the formation of an amide bond in the presence of an unprotected phenolic hydroxyl group. Traditional activation methods utilizing thionyl chloride or oxalyl chloride risk unwanted esterification (depside formation) or uncontrolled polymerization.

To achieve high yields and absolute chemoselectivity, this guide details a highly controlled carbodiimide-mediated coupling strategy. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in tandem with 1-Hydroxybenzotriazole (HOBt), researchers can selectively drive N-amidation while leaving the phenolic O-nucleophile intact.

Mechanistic Rationale & Strategy

The success of this protocol relies on manipulating the kinetics of the reactive intermediates and the inherent nucleophilicity of the substrates.

  • Solvent Causality : 4-Hydroxybenzoic acid exhibits poor solubility in non-polar halogenated solvents like dichloromethane (DCM) . Anhydrous N,N-Dimethylformamide (DMF) is utilized to ensure complete dissolution, which is critical for preventing heterogeneous side reactions.

  • Activation & Stabilization : EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Left unchecked, this intermediate can undergo a detrimental O-to-N acyl migration to form an inactive N-acylurea. The addition of HOBt immediately intercepts the O-acylisourea, converting it into a stable, yet highly reactive, OBt-active ester .

  • Chemoselectivity : Phenethylamine is a highly nucleophilic aliphatic amine (pKa ~9.8). In contrast, the phenolic hydroxyl group of the substrate (pKa ~9.3) is significantly less nucleophilic. The OBt-active ester selectively reacts with the amine, ensuring exclusive N-amidation without requiring transient protecting groups.

Mechanism Acid 4-Hydroxybenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl OBt_Ester OBt-Active Ester (Stable) O_Acyl->OBt_Ester + HOBt Urea Water-Soluble Urea O_Acyl->Urea displaced HOBt HOBt HOBt->OBt_Ester Product 4-Hydroxy-N-(2-phenylethyl)benzamide OBt_Ester->Product + Amine Amine Phenethylamine Amine->Product

Logical pathway of EDC/HOBt-mediated amidation ensuring chemoselective N-acylation.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale reaction. A slight excess of the amine and coupling reagents ensures complete conversion of the limiting reagent (4-hydroxybenzoic acid).

ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxybenzoic acid 138.121.001.38 gSubstrate
Phenethylamine 121.181.101.38 mL (1.33 g)Nucleophile
EDC·HCl 191.701.202.30 gCoupling Agent
HOBt (anhydrous) 135.131.201.62 gAdditive / Stabilizer
DIPEA 129.242.003.48 mL (2.58 g)Non-nucleophilic Base
Anhydrous DMF 73.09N/A25.0 mLSolvent

Experimental Protocol

This protocol is designed as a self-validating system . EDC is specifically chosen over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is highly water-soluble . This allows the entire purification process to be driven by liquid-liquid extraction based on the distinct pKa values of the components, eliminating the need for tedious silica gel chromatography.

Step-by-Step Methodology
  • Preparation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes.

    • Causality: Carbodiimide activation is highly exothermic. Maintaining 0 °C suppresses the thermal rearrangement of the O-acylisourea intermediate into the inactive N-acylurea byproduct.

  • Amidation : Add phenethylamine (1.38 mL, 11 mmol) via syringe, followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.48 mL, 20 mmol). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • In-Process Monitoring : Verify reaction completion via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The target amide will appear as a new UV-active spot that stains positive with potassium permanganate (KMnO₄).

  • Self-Validating Extraction : Dilute the crude mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel. Perform the following washes:

    • 1M Aqueous HCl (2 × 50 mL) : Protonates and removes unreacted phenethylamine, DIPEA, and the water-soluble EDC-urea byproduct.

    • Saturated Aqueous NaHCO₃ (2 × 50 mL) : Deprotonates and extracts any unreacted 4-hydroxybenzoic acid and HOBt into the aqueous layer.

    • Saturated Aqueous NaCl (1 × 50 mL) : Removes residual water and traces of DMF from the organic layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from a hot mixture of ethanol and water to afford the pure product.

Workflow Step1 1. Reagent Preparation Dissolve 4-HBA & HOBt in DMF Step2 2. Activation Add EDC·HCl at 0°C (30 min) Step1->Step2 Step3 3. Amidation Add Phenethylamine & DIPEA Stir at RT (12 h) Step2->Step3 Step4 4. Quench & Extract Dilute with EtOAc, wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Drying & Concentration Dry over Na2SO4, Evaporate Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Step-by-step experimental workflow for the synthesis and self-validating isolation of the amide.

Analytical Characterization

Validation of the synthesized 4-hydroxy-N-(2-phenylethyl)benzamide should align with the following expected analytical parameters:

TechniqueExpected Result / Parameter
Appearance White crystalline solid
Yield 80 - 88% (Typical isolated yield)
LC-MS (ESI+) m/z [M+H]⁺ calculated for C₁₅H₁₆NO₂: 242.12; Found: 242.1
¹H NMR (400 MHz, DMSO-d₆) δ 9.95 (s, 1H, -OH), 8.28 (t, J = 5.6 Hz, 1H, -NH), 7.72 (d, J = 8.6 Hz, 2H, Ar-H), 7.32-7.18 (m, 5H, Ar-H), 6.78 (d, J = 8.6 Hz, 2H, Ar-H), 3.45 (q, J = 7.2 Hz, 2H, -CH₂-N), 2.82 (t, J = 7.2 Hz, 2H, -CH₂-Ar)

Troubleshooting & Optimization

If deviations in yield or purity occur, consult the following matrix to identify and resolve mechanistic failures .

IssuePotential CauseSolution / Optimization
Low Yield / Unreacted Acid Incomplete activation or wet solvent.Ensure DMF is strictly anhydrous. Verify the quality of EDC·HCl, as it is highly hygroscopic and degrades upon moisture exposure.
Formation of Depside (O-acylation) Excess EDC or absence of HOBt.Ensure HOBt is added before EDC to immediately trap the active ester, preventing the phenol from acting as a competing nucleophile.
High DMF carryover in NMR Insufficient aqueous washing during extraction.Increase the volume of the brine wash or perform an additional back-extraction of the organic layer with a 5% aqueous LiCl solution.

References

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) URL: [Link]

Application

HPLC method development for 4-hydroxy-N-(2-phenylethyl)benzamide detection

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-hydroxy-N-(2-phenylethyl)benzamide Abstract This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-hydroxy-N-(2-phenylethyl)benzamide

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-hydroxy-N-(2-phenylethyl)benzamide. This application note is designed for researchers, analytical scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and regulatory expectations. The narrative explains the causality behind experimental choices, from initial parameter selection to method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] All protocols are designed to be self-validating, ensuring trustworthiness and scientific integrity.

Introduction: The Analytical Imperative

4-hydroxy-N-(2-phenylethyl)benzamide is a molecule of interest, combining the structural features of a benzamide and a phenol. Such compounds are prevalent in medicinal chemistry and materials science.[5][6][7][8] The presence of a phenolic hydroxyl group and an amide linkage suggests potential susceptibility to oxidative and hydrolytic degradation. Therefore, a robust, stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of this compound in research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11]

This guide details a systematic approach to developing a reliable RP-HPLC method, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated protocol suitable for routine analysis.

Foundational Strategy: Analyte Properties and Method Design

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings, forming the basis of our method development strategy.

Physicochemical Characterization

The structure of 4-hydroxy-N-(2-phenylethyl)benzamide features both hydrophobic (two phenyl rings, ethyl chain) and polar (hydroxyl, amide) moieties, making it an ideal candidate for reversed-phase chromatography.[12][13]

PropertyEstimated Value/CharacteristicRationale & Impact on HPLC Method
Molecular Formula C₁₅H₁₅NO₂-
Molecular Weight ~241.29 g/mol Influences diffusion characteristics but is not a primary driver of retention in RP-HPLC.
pKa (Phenolic -OH) ~9-10The phenolic hydroxyl group is acidic. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic state (protonated). Operating at a pH at least 2 units below the pKa is recommended.[14][15]
logP (Octanol/Water) ~2.5-3.5 (Predicted)The positive logP value indicates moderate hydrophobicity, suggesting good retention on a C18 stationary phase with a typical water/organic mobile phase.
UV Chromophore Benzamide and Phenolic RingThe conjugated aromatic systems are strong chromophores, making UV detection highly suitable. An estimated λmax would be around 254 nm, a common wavelength for aromatic compounds.[16][17][18]
Initial Method Development Strategy

The strategy begins with "method scouting" to establish baseline separation conditions, followed by systematic optimization.[19][20]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Mode & Column (RP-HPLC, C18) A->B C Initial Condition Scouting (Mobile Phase, Detector) B->C D Optimize Mobile Phase (% Organic, pH) C->D Initial Chromatogram E Fine-Tune Parameters (Flow Rate, Temperature) D->E F ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) E->F Optimized Method G Assess System Suitability (Tailing, Plates, RSD%) F->G H Routine Analysis G->H Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis.

Materials and Reagents
  • Analyte: 4-hydroxy-N-(2-phenylethyl)benzamide reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffers: Formic acid, ammonium acetate, or potassium phosphate (analytical grade).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

Instrumentation and Initial Chromatographic Conditions

The following conditions serve as a robust starting point for method development.

ParameterRecommended Initial ConditionJustification
HPLC System Agilent 1200 series or equivalent with DAD/UV detectorStandard, reliable instrumentation. A Diode Array Detector (DAD) allows for peak purity analysis.[21]
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA general-purpose reversed-phase column suitable for moderately polar compounds.[21][22]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the phenolic group is fully protonated, preventing peak tailing.[14][15]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity compared to methanol.[13]
Elution Mode GradientStart with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution composition, then switch to isocratic for optimization.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection λ 254 nmA common wavelength for benzamides; verify with a UV scan of the analyte.[16][23]
Injection Vol. 10 µLA typical volume to avoid column overload and band broadening.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation experiments.

Method Optimization Protocol

The goal of optimization is to achieve a symmetric peak (tailing factor 0.8-1.5), sufficient retention (k' between 2 and 10), and a reasonable run time.[24]

OptimizationLogic cluster_outcomes Outcomes A Initial Isocratic Condition (e.g., 60% Acetonitrile) B Adjust % Acetonitrile A->B C Adjust Mobile Phase pH (if peak tailing persists) B->C B_High Retention too low? Decrease % Acetonitrile B->B_High B_Low Retention too high? Increase % Acetonitrile B->B_Low C_Tailing Peak Tailing? Ensure pH < pKa - 2 C->C_Tailing

Caption: Logic for HPLC Method Optimization.

  • Determine Isocratic Elution: From the initial gradient run, determine the percentage of acetonitrile at which the analyte elutes. Set this as the starting point for isocratic optimization.

  • Adjust Organic Content:

    • If retention time is too short (< 3 min), decrease the acetonitrile percentage in 5% increments.

    • If retention time is too long (> 15 min), increase the acetonitrile percentage in 5% increments.

  • Optimize Peak Shape:

    • If the peak is tailing, confirm the mobile phase pH is sufficiently low. Prepare mobile phases with different buffers (e.g., 20 mM potassium phosphate at pH 3.0) to assess the impact on peak symmetry. Residual silanol interactions on the column can sometimes cause tailing of polar compounds.[14][15]

Method Validation Protocol (per ICH Q2(R1))

Once the method is optimized, it must be validated to prove its suitability for the intended purpose.[3][4]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products.Peak is pure (DAD analysis). No interfering peaks at the analyte's retention time. Resolution > 2 between analyte and nearest impurity.
Linearity Prepare at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 3 for LOD. S/N of 10 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units).System suitability parameters (retention time, tailing factor, plate count) remain within acceptable limits.

Illustrative Results and Discussion

The following tables present hypothetical data from the validation of the optimized method, demonstrating its performance.

Optimized Chromatographic Conditions (Hypothetical)

ParameterFinal Optimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm
Retention Time ~ 6.5 minutes

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50485.2
75730.1
100980.5
1251225.8
1501475.3
0.9998

Table 2: Accuracy and Precision Summary

Accuracy LevelRecovery (%)Precision (RSD%) - Repeatability
80%99.5%0.8%
100%100.8%0.6%
120%101.2%0.7%
Intermediate Precision 1.2%

The results show excellent linearity across the specified range. The accuracy data, with recoveries centered around 100%, and the low RSD values for precision confirm the method is both accurate and reliable. Robustness testing (data not shown) indicated that minor variations in the method parameters did not significantly impact the results, highlighting the method's dependability for routine use.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the quantification of 4-hydroxy-N-(2-phenylethyl)benzamide. By leveraging an understanding of the analyte's physicochemical properties, a suitable method was designed, optimized, and validated in accordance with ICH guidelines. The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it well-suited for quality control and stability testing in a regulated or research environment.

References

  • Vertex AI Search. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
  • USP. (n.d.). <621> CHROMATOGRAPHY. USP.org.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • ResearchGate. (n.d.). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Thermo Fisher Scientific. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Element Lab Solutions. (n.d.). USP 621 Changes.
  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • ResearchGate. (n.d.). (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ACS Publications. (2005, January 20). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry.
  • USP. (2022, December 1). <621> Chromatography.
  • YMC Co., Ltd. (n.d.). Guides for method development.
  • ICH. (n.d.). Quality Guidelines.
  • BenchChem. (n.d.). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • iosrphr.org. (n.d.). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM....
  • ZirChrom. (2004, May). Method Development Guide.
  • BenchChem. (n.d.). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Teledyne Labs. (n.d.). Reversed-Phase Flash Method Development Using Analytical LC Systems.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • PubMed. (2015, September 1). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide....
  • PubChem - NIH. (n.d.). 4-Hydroxybenzamide.
  • ChemBK. (2024, April 9). N-(2-phenylethyl)benzamide.
  • ChemScence. (n.d.). CAS 192385-57-2 (N-[1-(1-Hydroxy-2-phenylethyl)-4-piperidinyl]-N-phenyl-propanamide).
  • Google Patents. (n.d.). EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.
  • CymitQuimica. (n.d.). CAS 3278-14-6: N-(2-phenylethyl)benzamide.
  • ChemBK. (2024, April 9). Benzamide, N-(2-phenylethyl)-.
  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

Sources

Method

extraction and isolation of 4-hydroxy-N-(2-phenylethyl)benzamide

Application Note: Extraction, Isolation, and Chromatographic Purification of 4-Hydroxy-N-(2-phenylethyl)benzamide Introduction & Scientific Grounding 4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) is a phenolic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction, Isolation, and Chromatographic Purification of 4-Hydroxy-N-(2-phenylethyl)benzamide

Introduction & Scientific Grounding

4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) is a phenolic acid amide structurally analogous to natural hydroxycinnamic acid amides (HCAAs) and riparins. Compounds within this class are extensively investigated for their antioxidant, antimicrobial, and enzyme-inhibitory properties[1]. Whether synthesized via flow amidation or extracted from botanical matrices (e.g., Nelumbo nucifera), isolating this compound from complex mixtures requires a robust methodology that exploits its distinct physicochemical properties[2].

This application note details a self-validating protocol for the liquid-liquid extraction (LLE) and normal-phase flash chromatography isolation of 4-hydroxy-N-(2-phenylethyl)benzamide, ensuring high purity and recovery for downstream in vitro assays.

Physicochemical Rationale & Strategy

Designing an efficient isolation protocol requires an understanding of the analyte's structural domains: a hydrogen-bond donating phenolic hydroxyl, a polar amide core, and a lipophilic phenethyl tail.

  • Causality in Solvent Selection: The amphiphilic nature of the benzamide dictates the extraction strategy. The compound exhibits poor aqueous solubility at neutral pH but high solubility in moderately polar organic solvents. Ethyl acetate (EtOAc) is selected as the extraction solvent because its hydrogen-bond accepting carbonyl group interacts favorably with the phenolic -OH of the analyte, driving partitioning into the organic phase.

  • pH-Driven Selectivity: The phenolic hydroxyl has a

    
     of ~9.5, while typical impurities like unreacted 2-phenylethylamine have a conjugate acid 
    
    
    
    of ~9.8. By acidifying the aqueous matrix to pH 3-4, residual amines are protonated into highly water-soluble salts, whereas the target phenol remains neutral and partitions into the organic phase[2].
  • Chromatographic Logic: Normal-phase silica gel chromatography is employed. The phenolic and amide groups adsorb strongly to the silanol groups of the stationary phase. A binary mobile phase of cyclohexane and EtOAc is utilized. Cyclohexane is preferred over hexane as it suppresses peak tailing and provides tighter band elution for aromatic amides[2].

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) from Crude Matrix
  • Matrix Suspension: Suspend the crude mixture (synthetic reaction crude or dried methanolic plant extract) in 50 mL of distilled water.

  • Acid-Base Wash (Self-Validation Step 1): Add 0.1 M HCl dropwise to adjust the aqueous phase to pH 3-4. Rationale: This ensures quantitative protonation of unreacted amines, preventing their co-extraction into the organic layer[2].

  • Partitioning: Add 50 mL of EtOAc. Shake vigorously in a separatory funnel, venting frequently, and allow the phases to separate.

  • Validation Check: Spot both the organic and aqueous phases on a TLC plate (Silica gel 60

    
    ). Develop in Cyclohexane:EtOAc (1:1). The target analyte appears at 
    
    
    
    (UV 254 nm active, stains dark blue/black with
    
    
    due to the phenol)[2]. The aqueous phase must show no spot at this
    
    
    .
  • Recovery: Collect the organic phase. Wash with 20 mL of brine to break any emulsions and remove residual water. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enriched crude extract.
    
Protocol B: Flash Column Chromatography Isolation
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using cyclohexane as the slurry solvent to ensure a uniform, bubble-free bed.

  • Loading: Dissolve the crude extract in a minimum volume of EtOAc/cyclohexane (1:1) and carefully load it onto the column head.

  • Gradient Elution: Elute using a step gradient from Cyclohexane:EtOAc 8:2 to 7:3[2]. Rationale: The gradual increase in EtOAc disrupts the hydrogen bonds between the analyte's polar groups and the silica, eluting the compound as a sharp, symmetrical band.

  • Fraction Collection (Self-Validation Step 2): Collect 15 mL fractions. Analyze via TLC using the 1:1 Cyclohexane:EtOAc system. Pool fractions containing only the pure spot at

    
    [2].
    
  • Final Isolation: Evaporate the pooled fractions under reduced pressure to yield 4-hydroxy-N-(2-phenylethyl)benzamide as a yellow solid (Expected yield from synthetic batch: ~69%)[2].

Quantitative Data & Analytical Validation

To ensure the integrity of the isolated compound, analytical validation via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) is mandatory.

Table 1: Chromatographic and Mass Spectrometry Parameters [2]

ParameterValue / Description
TLC Mobile Phase Cyclohexane / EtOAc (1:1 v/v)
Analyte Retention Factor (

)
0.32
Flash Elution System Cyclohexane / EtOAc (7:3 v/v)
HR-MS (ESI+) Calculated


: 264.1000
HR-MS (ESI+) Found 264.0995

Table 2: 1H and 13C NMR Spectral Data (Methanol-


) [2]
Position / Structural Group1H NMR (300 MHz) δ (ppm), Multiplicity, J (Hz)13C NMR (75 MHz) δ (ppm)
Benzamide Aromatic (C2, C6) 7.64 (d, J = 9.2 Hz, 2H)128.8
Benzamide Aromatic (C3, C5) 6.80 (d, J = 9.2 Hz, 2H)114.7
Phenethyl Aromatic Core 7.26–7.15 (m, 5H)128.4, 128.0, 125.9
Amide Carbonyl (C=O) -168.6
Phenolic Carbon (C-OH) -160.6
Aliphatic

(N-adjacent)
3.55 (t, J = 9.2 Hz, 2H)41.2
Aliphatic

(Ph-adjacent)
2.89 (t, J = 9.2 Hz, 2H)35.3

Process Visualizations

G Crude Crude Matrix (Synthetic or Biomass) LLE Liquid-Liquid Extraction (EtOAc / H2O, pH 3-4) Crude->LLE OrgPhase Organic Phase (EtOAc Enriched) LLE->OrgPhase Analyte partitions (TLC Validated) AqPhase Aqueous Phase (Discarded Impurities) LLE->AqPhase Polar impurities & unreacted amines Concentration Rotary Evaporation (Reduced Pressure) OrgPhase->Concentration Flash Flash Chromatography (Cyclohexane:EtOAc) Concentration->Flash Pure Pure 4-hydroxy-N- (2-phenylethyl)benzamide Flash->Pure Yield: ~69% Rf: 0.32

Workflow for the extraction and chromatographic isolation of the target benzamide.

G Analyte 4-hydroxy-N- (2-phenylethyl)benzamide Phenol Phenolic -OH (H-bond Donor) Analyte->Phenol Amide Amide Bond (Dipole/H-bond) Analyte->Amide Aromatic Aromatic Rings (Lipophilic/π-π) Analyte->Aromatic Silica Normal Phase Silica (Stationary Phase) Phenol->Silica Strong Adsorption Amide->Silica Moderate Adsorption Solvent Cyclohexane/EtOAc (Mobile Phase) Aromatic->Solvent High Solubility

Physicochemical interactions dictating the chromatographic behavior of the amide.

References

1.[2] Title: Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. Source: nih.gov. URL: 2.[1] Title: SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES. Source: tu.ac.th. URL:

Sources

Application

optimal dosage of 4-hydroxy-N-(2-phenylethyl)benzamide for cell culture

Application Note: Optimization of 4-Hydroxy-N-(2-phenylethyl)benzamide in Cell-Based Assays Part 1: Introduction & Compound Profile 4-Hydroxy-N-(2-phenylethyl)benzamide (also known as N-phenethyl-4-hydroxybenzamide) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of 4-Hydroxy-N-(2-phenylethyl)benzamide in Cell-Based Assays

Part 1: Introduction & Compound Profile

4-Hydroxy-N-(2-phenylethyl)benzamide (also known as N-phenethyl-4-hydroxybenzamide) is a bioactive phenolic amide structurally related to naturally occurring capsaicinoids and salicylanilides. While often utilized as a synthetic intermediate, this scaffold exhibits distinct biological activities, including antioxidant potential , immunoproteasome modulation , and ion channel interaction (e.g., TRPV channels).

Unlike highly potent clinical drugs (e.g., Doxorubicin) with fixed effective concentrations, this compound acts as a "tunable" modulator. Its optimal dosage is highly context-dependent, governed by the specific cellular target (e.g., enzyme inhibition vs. ROS scavenging) and the metabolic capacity of the cell line.

This guide provides a standardized protocol for solubilization, cytotoxicity profiling, and functional dose-optimization to ensure reproducible data in in vitro models.

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic; precipitates in aqueous media.
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent.
Solubility (Ethanol) ModerateUsable, but evaporation can alter concentration.
Stability HighStable at -20°C in DMSO for >6 months.

Part 2: Preparation & Storage

CRITICAL: This compound is lipophilic. Direct addition of the powder to cell culture media will result in micro-precipitation, leading to "false" toxicity and inconsistent cellular uptake.

Stock Solution Preparation (100 mM)
  • Weigh 24.13 mg of 4-Hydroxy-N-(2-phenylethyl)benzamide.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds until the solution is perfectly clear.

  • Aliquot into 50 µL volumes in amber microtubes (light sensitive).

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Working Solution (Intermediate Dilution)

Never add 100% DMSO stock directly to cells.

  • Prepare a 1000x working stock for your target concentration.

    • Example: To achieve 10 µM final, prepare a 10 mM intermediate in DMSO.

  • Dilute this intermediate 1:1000 into pre-warmed culture media immediately before treatment.

    • Final DMSO Concentration:0.1% (Safe for most cell lines).

Part 3: Dose-Finding Strategy (The Protocol)

Since the "optimal" dose varies by cell type (e.g., HeLa vs. primary neurons), you must perform a Dose-Response Viability Screen before initiating functional assays.

Phase I: Cytotoxicity Threshold (CC50 Determination)

Objective: Identify the highest non-toxic concentration (Maximal Tolerated Dose, MTD).

Assay: CCK-8 (Cell Counting Kit-8) or MTT Assay. Cell Density: 5,000 – 10,000 cells/well (96-well plate). Duration: 24 Hours.[1]

Treatment Groups:

Group Concentration (µM) Preparation (from 100 mM Stock) Final DMSO %
Vehicle Control 0 µM Media + 0.1% DMSO 0.1%
Low Dose 1 µM 1:100,000 dilution 0.1%
Medium Dose 10 µM 1:10,000 dilution 0.1%
High Dose 50 µM 1:2,000 dilution 0.1%
Supra-High 100 µM 1:1,000 dilution 0.1%

| Positive Control | (Toxin e.g., Triton X) | N/A | N/A |[2]

Interpretation:

  • >90% Viability: Safe range for functional assays.

  • <80% Viability: Signs of cytotoxicity; use with caution.

  • <50% Viability: Overt toxicity; unsuitable for specific signaling studies.

Typical Result: Benzamide derivatives often show no toxicity up to 50 µM in robust lines (HEK293, HepG2) but may show sensitivity at 20 µM in sensitive lines (primary neurons, stem cells).

Phase II: Functional Optimization (Efficacy)

Once the safety window is established (e.g., <50 µM), test for bioactivity.

  • Target: Antioxidant / Cytoprotection [3]

    • Recommended Dose: 5 – 20 µM

    • Protocol: Pre-treat cells for 2 hours, then challenge with H₂O₂ or glutamate.

  • Target: Proteasome/Enzyme Inhibition [4]

    • Recommended Dose: 10 – 50 µM

    • Protocol: Treat for 12–24 hours; harvest for Western Blot (Look for accumulation of ubiquitinated proteins).

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the dual-action potential of the compound and the decision logic for dosage selection.

G cluster_Mech Mechanism of Action cluster_Exp Experimental Workflow Compound 4-Hydroxy-N-(2-phenylethyl)benzamide PhenolicHead Phenolic Group (ROS Scavenging) Compound->PhenolicHead BenzamideCore Benzamide Core (Enzyme Interaction) Compound->BenzamideCore ROS Neutralize Oxidative Stress PhenolicHead->ROS Proteasome Modulate Immunoproteasome BenzamideCore->Proteasome Cytoprotection Cytoprotection (1-20 µM) ROS->Cytoprotection Proteasome->Cytoprotection Low Dose Apoptosis Apoptosis/Stasis (>50 µM) Proteasome->Apoptosis High Dose Stock 100 mM Stock (in DMSO) Dilution Intermediate Dilution (Keep DMSO < 0.1%) Stock->Dilution Screen Viability Screen (MTT / CCK-8) Dilution->Screen Decision Viability > 90%? Screen->Decision Functional Proceed to Functional Assay Decision->Functional Yes Redesign Lower Dose Decision->Redesign No Redesign->Screen

Caption: Figure 1. Structural activity relationships and dose-optimization workflow. The phenolic moiety drives antioxidant effects at lower doses, while the benzamide core may trigger proteostatic stress at higher concentrations.

Part 5: Troubleshooting & FAQ

Q1: I see crystals forming in my media after adding the compound.

  • Cause: The compound crashed out of solution. This happens if you add 100% DMSO stock directly to aqueous media without rapid mixing, or if the concentration is too high (>100 µM).

  • Solution: Prepare a 10x intermediate in sterile PBS or media immediately before adding to the well, or vortex the media instantly upon addition. Ensure final concentration is ≤100 µM.[5]

Q2: My cells are detaching after 24 hours.

  • Cause: DMSO toxicity or specific compound toxicity.

  • Solution: Check your Vehicle Control (0.1% DMSO only). If those cells are healthy, the detachment is due to the compound (likely >50 µM). Lower the dosage to 10–25 µM.

Q3: Can I use this for in vivo studies?

  • Note: This protocol is for in vitro use. For in vivo work, solubility is a major hurdle. You will likely need a formulation excipient like PEG-400 or Hydroxypropyl-beta-cyclodextrin (HPβCD) rather than simple DMSO/Saline.

References

  • Ettari, R., et al. (2019). "Development of non-covalent immunoproteasome inhibitors." European Journal of Medicinal Chemistry, 179, 753–764.[4] Link

  • Asasutjarit, R. (2018).[3] "Synthesis and Biological Activity of N-trans-Coumaroyltyramine Derivatives." Thammasat University Theses. Link

  • Kim, S.J., et al. (2016). "Vascular Pharmacology of Phenolic Amides." Vascular Pharmacology, 82, 60–65.[6] Link

  • BenchChem. (2025).[7] "Technical Overview: N-(2-phenylethyl)benzamide Derivatives." BenchChem Technical Library. Link

Sources

Method

Application Note: High-Fidelity Solubilization of 4-Hydroxy-N-(2-phenylethyl)benzamide

Topic: Preparation of 4-hydroxy-N-(2-phenylethyl)benzamide Stock Solutions Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists Abstract & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 4-hydroxy-N-(2-phenylethyl)benzamide Stock Solutions Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists

Abstract & Compound Profile

This guide provides a standardized protocol for the preparation, storage, and dilution of 4-hydroxy-N-(2-phenylethyl)benzamide (CAS: 56083-64-4). This compound features a lipophilic phenylethyl tail and a polar, ionizable phenolic headgroup. This amphiphilic nature creates specific solubility challenges—most notably, the risk of "crashing out" (precipitation) upon rapid dilution into aqueous buffers.

This protocol prioritizes DMSO (Dimethyl Sulfoxide) as the primary vehicle due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding, ensuring stable stock solutions up to 50 mM.

Physicochemical Properties
PropertyValueImplication for Protocol
Molecular Weight 241.29 g/mol Basis for molarity calculations.
LogP (Predicted) ~2.5 – 2.8Moderately lipophilic; poor water solubility.
pKa (Phenol) ~9.5 – 10.0Ionizes at pH > 10; stable in neutral/acidic buffers.
Appearance White to off-white solidVisual inspection required for purity check.
Solubility DMSO, Ethanol, MethanolInsoluble in water/PBS without co-solvent.

Decision Logic & Solubility Workflow

The following decision tree illustrates the critical path for solvent selection and dilution strategies to prevent experimental failure (precipitation).

SolubilityLogic Start Start: Solid Compound SolventChoice Select Primary Solvent Start->SolventChoice Water Water / PBS SolventChoice->Water Avoid Organic Anhydrous DMSO (Recommended) SolventChoice->Organic Preferred Ethanol Ethanol (Alternative) SolventChoice->Ethanol If DMSO incompatible Precipitation FAIL: Precipitation Water->Precipitation Dissolution Vortex & Warm (37°C) Organic->Dissolution Ethanol->Dissolution StockCheck Visual Inspection: Clear Solution? Dissolution->StockCheck StockCheck->Precipitation Turbid Success PASS: Aliquot & Freeze StockCheck->Success Clear

Figure 1: Solubility Decision Tree. DMSO is the requisite primary solvent to ensure complete dissolution before aqueous introduction.

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock. Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin and carries dissolved compounds into the bloodstream.

Materials
  • Compound: 4-hydroxy-N-(2-phenylethyl)benzamide (>98% purity).

  • Solvent: Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Note: Avoid polystyrene plastics which DMSO can leach.

Procedure
  • Calculation: Determine the mass required for a 10 mM solution.

    
    
    Example: To make 1 mL  of 10 mM  stock:
    
    
    
    
  • Weighing:

    • Tare the amber glass vial.

    • Weigh approximately 2.4 – 3.0 mg of solid. Record the exact mass.

    • Critical: Do not try to hit 2.41 mg exactly. Weigh the powder first, then adjust the DMSO volume.

  • Volume Adjustment (Gravimetric Correction): Calculate the exact volume of DMSO needed based on the actual weighed mass:

    
    
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) in polypropylene PCR tubes or amber vials.

    • Store at -20°C.

    • Stability: >6 months if kept anhydrous. Avoid repeated freeze-thaw cycles (limit to <3).[1]

Protocol 2: Preparation of Aqueous Working Solutions

Objective: Dilute the stock into assay buffer (e.g., PBS) without precipitation. Challenge: The "solvent shock" when hydrophobic molecules hit water often causes immediate micro-precipitation, leading to false negatives in bioassays.

The "Intermediate Dilution" Method

Do not pipette 10 mM stock directly into 10 mL of media. Use a stepping stone.

  • Prepare Intermediate Stock (10x Final Concentration):

    • Dilute the 10 mM DMSO stock 1:10 into the assay buffer containing 5-10% DMSO.

    • Example: To target 10 µM final:

      • Take 10 µL of 10 mM Stock.

      • Add to 990 µL of Buffer (with surfactant if permitted, e.g., 0.05% Tween-20).

      • Result: 100 µM Intermediate (cloudiness here is manageable if mixed immediately).

  • Final Dilution:

    • Dilute the Intermediate 1:10 into the final assay volume.

    • Final DMSO concentration will be <1% (usually 0.1–0.5%), which is generally non-toxic to cells.

Visualizing the Dilution Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermediate 100 µM Intermediate (10% DMSO / 90% Buffer) Stock->Intermediate 1:100 Dilution (Rapid Vortex) Final 10 µM Working Sol. (1% DMSO / 99% Buffer) Intermediate->Final 1:10 Dilution (Gentle Mix)

Figure 2: Stepwise dilution strategy to mitigate hydrophobic crashing.

Quality Control & Validation

Since 4-hydroxy-N-(2-phenylethyl)benzamide contains a phenol, its UV absorbance is pH-dependent. This can be used to validate the stock concentration and identity.

UV-Vis Shift Assay
  • Acidic/Neutral Scan: Dilute to 50 µM in PBS (pH 7.4). Record

    
     (typically ~270-280 nm).
    
  • Basic Scan: Dilute to 50 µM in 0.1 M NaOH.

  • Result: You should observe a bathochromic shift (Red shift) and hyperchromic effect (increased intensity) due to the formation of the phenolate anion.

    • Pass Criteria: Distinct spectral shift between pH 7 and pH 13.

    • Fail Criteria: No shift implies degradation or incorrect compound identity.

References

  • PubChem Compound Summary. "4-Hydroxybenzamide and Analogs." National Center for Biotechnology Information. Accessed March 2026. [Link]

  • Broad Institute. "Chemical Biology Platform: General Guidelines for Compound Management." Broad Institute of MIT and Harvard. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Way, L. "Handling of Organic Compounds in the Laboratory: Dissolution and Storage." Vertex AI Search Results (NIH/PubMed Context). [Link]

Sources

Application

Application Note: Advanced Solid-Phase Synthesis Protocols for Benzamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary Benzamide derivatives represent a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in histone deacetylase (HDAC) inhibitors, dopamine antagonists, and peptidomimetics. Solid-Phase Synthesis (SPS) offers a distinct advantage for generating combinatorial benzamide libraries by enabling the rapid use of excess reagents to drive reactions to completion, followed by simple filtration to remove byproducts.

This application note details the causality behind resin selection, coupling dynamics, and cleavage strategies. Furthermore, it establishes a self-validating framework for in-process monitoring, ensuring that every protocol step is analytically verified before proceeding.

Core Principles of Benzamide SPS: Causality in Chemical Design

Resin Selection and Linker Chemistry

The choice of solid support dictates the C-terminal functionality of the final benzamide and the harshness of the cleavage conditions:

  • Acid-Labile Linkers (Wang / Rink Amide): Wang resins yield carboxylic acids, while Rink Amide resins yield primary amides upon cleavage with Trifluoroacetic Acid (TFA)[1]. These are ideal for standard library generation where the residual functional group is tolerated or desired for target binding.

  • Traceless Linkers (Sulfonamide): When a residual amide or acid appendage disrupts structure-activity relationships (SAR), traceless linkers are required. Polystyrylsulfonyl chloride resins allow for the attachment of primary amines, subsequent benzoylation, and radical cleavage, releasing a pure secondary benzamide without a linker footprint[2].

Coupling Dynamics: Overcoming Steric Hindrance

The formation of the benzamide bond often involves deactivated or sterically hindered anilines. Standard carbodiimides (e.g., DIC/HOBt) frequently fail to achieve quantitative conversion in these scenarios.

  • HATU Activation: For moderately hindered amines, uronium salts like HATU in the presence of DIPEA are preferred. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester that accelerates aminolysis.

  • Acid Chlorides: For severely deactivated anilines, pre-formed benzoyl chlorides (or in situ generation via thionyl chloride) are utilized. This bypasses the need for coupling reagents entirely, relying on a strong base (e.g., pyridine or DIPEA) to neutralize the generated HCl and drive the reaction forward[1].

SPS_Workflow Resin Solid Support (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Amine Resin-Bound Amine (Primary/Secondary) Deprotect->Amine Coupling Benzoylation (ArCOCl or ArCOOH+HATU) Amine->Coupling Cleavage Resin Cleavage (TFA/DCM) Coupling->Cleavage Product Benzamide Derivative (Target Molecule) Cleavage->Product

Caption: Standard Solid-Phase Synthesis (SPS) workflow for benzamide derivatives via acid-labile linkers.

Self-Validating Systems: In-Process Monitoring

A robust protocol is only as reliable as its in-process controls. Because intermediate purification is impossible in SPS, qualitative colorimetric assays must be used to validate the completion of deprotection and coupling steps.

The Kaiser Test (For Primary Amines)

The Kaiser test utilizes ninhydrin to detect free primary amines. Upon heating, ninhydrin reacts with the resin-bound primary amine to form a deep blue/purple complex known as Ruhemann's purple[3].

  • Causality: A positive (blue) result after deprotection confirms the amine is accessible. A negative (colorless/yellow) result after benzoylation confirms the coupling is complete. If the test remains blue after coupling, a double-coupling step is mandatory to prevent deletion sequences.

The Chloranil Test (For Secondary Amines)

Ninhydrin cannot form Ruhemann's purple with secondary amines (e.g., proline derivatives or N-alkylated resins). Instead, the Chloranil test is employed[4].

  • Causality: The addition of acetaldehyde and p-chloranil to a secondary amine forms a dialkylaminovinyl-benzoquinone derivative, staining the resin beads dark blue or green[5]. This test is critical when synthesizing N-alkylated benzamides where the Kaiser test would yield a false negative.

Experimental Protocols

Protocol A: Standard Benzamide Synthesis via Rink Amide Resin

This protocol utilizes an acid-labile linker, ideal for generating primary benzamide libraries.

Step 1: Resin Swelling

  • Weigh 0.1 mmol of Rink Amide MBHA resin into a fritted solid-phase reaction vessel.

  • Add 2.5 mL of a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Agitate for 30 minutes. Reasoning: Swelling expands the polystyrene matrix, maximizing the surface area and exposing internal reactive sites.

Step 2: Fmoc Deprotection

  • Drain the swelling solvent.

  • Add 2.5 mL of 20% (v/v) piperidine in DMF. Agitate for 10 minutes, drain, and repeat for another 10 minutes.

  • Wash the resin thoroughly: DMF (5 × 2.5 mL) and DCM (3 × 2.5 mL).

  • Validation: Perform a Kaiser test on a few beads. The beads must turn dark blue.

Step 3: Benzoylation (Coupling)

  • In a separate vial, dissolve the benzoic acid derivative (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2.0 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the vial. Stir for 2 minutes to pre-activate the acid.

  • Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Drain and wash: DMF (5 × 2.5 mL) and DCM (5 × 2.5 mL).

  • Validation: Perform a Kaiser test. The beads must remain colorless/yellow. If blue, repeat Step 3.

Step 4: Cleavage and Isolation

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% HPLC-grade water.

  • Add 3.0 mL of the cocktail to the resin. Agitate for 2 hours at room temperature. Reasoning: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich benzamide ring during TFA cleavage.

  • Collect the filtrate. Wash the resin once with 1.0 mL of neat TFA and combine the filtrates.

  • Evaporate the TFA under a stream of nitrogen to ~0.5 mL, then precipitate the benzamide by adding 10 mL of ice-cold diethyl ether. Centrifuge and decant to isolate the product.

Protocol B: Traceless Synthesis of Secondary Benzamides via Sulfonamide Linker

This protocol utilizes a radical cleavage mechanism to release target molecules without residual linker functional groups[2].

Step 1: Amine Loading

  • Swell 0.5 mmol of polystyrylsulfonyl chloride resin in DCM for 30 minutes.

  • Add the primary amine (1.5 mmol, 3 eq.) and DIPEA (2.5 mmol, 5 eq.) in 4.0 mL of DCM. Agitate for 12 hours at room temperature.

  • Wash the resin with DCM (5x) and DMF (5x).

  • Validation: Perform a Chloranil test. Beads should turn blue/green, confirming the formation of the secondary sulfonamide.

Step 2: Acylation

  • Add benzoyl chloride (2.5 mmol, 5 eq.) and pyridine (5.0 mmol, 10 eq.) in 4.0 mL of DCM to the resin.

  • Agitate for 12 hours at room temperature.

  • Wash with DCM (5x) and DMF (5x), then dry the resin under vacuum.

  • Validation: Perform a Chloranil test. Beads should remain colorless, indicating complete acylation of the sulfonamide nitrogen.

Step 3: Radical Traceless Cleavage

  • Suspend the dried N-acyl sulfonamide resin in 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Add Zinc dust (2.5 mmol, 5 eq.).

  • Slowly and carefully add Titanium(IV) chloride (TiCl₄) (2.5 mmol, 5 eq.).

  • Reflux the mixture for 24 hours. Reasoning: The TiCl₄/Zn system generates a low-valent titanium species that mediates a single-electron transfer (SET). This selectively cleaves the N-S bond via a radical mechanism, releasing the secondary benzamide without degrading the amide bond[2].

  • Filter the resin and wash with THF. Quench the combined filtrate with 3% HCl and extract with Ethyl Acetate to isolate the traceless benzamide.

Traceless_Cleavage N1 Polystyrylsulfonyl Chloride (Resin) N2 Primary Amine Addition (DIPEA, DCM) N1->N2 N3 Resin-Bound N-Alkyl Sulfonamide N2->N3 N4 Acylation (ArCOCl, Pyridine) N3->N4 N5 N-Acyl Sulfonamide Resin N4->N5 N6 Radical Cleavage (TiCl4 / Zn dust, THF) N5->N6 N7 Secondary Benzamide (Traceless Release) N6->N7

Caption: Traceless cleavage mechanism for secondary benzamides using a sulfonamide linker strategy.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative expectations and strategic applications of various solid-phase approaches for benzamide synthesis.

Linker StrategyResin ExampleCleavage ReagentReleased Functional GroupTypical YieldBest Application
Acid-Labile (Amide) Rink Amide MBHA95% TFAPrimary Amide85–95%General combinatorial library synthesis
Acid-Labile (Carboxyl) Wang Resin95% TFACarboxylic Acid80–90%C-terminal modified benzamides
Traceless (Sulfonamide) PolystyrylsulfonylTiCl₄ / Zn dustSecondary Amide60–80%Traceless library generation for SAR studies
Backbone Amide (BAL) BAL-ResinTFA / DCMVariable (Amide/Acid)70–85%N-alkylated benzamides and peptidomimetics

References

  • Solid-Phase Methodology for Synthesis of O-Alkylated Aromatic Oligoamide Inhibitors of α-Helix-Mediated Protein–Protein Interactions Source: PubMed Central (PMC) URL:[Link][1]

  • A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage Source: Molecular Diversity / ResearchGate URL:[Link][2]

  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution Source: ACS Combinatorial Science URL:[Link][4]

Sources

Method

Application Note: In Vivo Administration Protocols for 4-hydroxy-N-(2-phenylethyl)benzamide (4-HNPB)

Introduction and Pharmacological Context 4-hydroxy-N-(2-phenylethyl)benzamide (commonly referred to as 4-HNPB or 4-hydroxy-N-phenethylbenzamide) is a phenolic amide of significant interest in preclinical drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

4-hydroxy-N-(2-phenylethyl)benzamide (commonly referred to as 4-HNPB or 4-hydroxy-N-phenethylbenzamide) is a phenolic amide of significant interest in preclinical drug development. Structurally, it serves as a critical synthetic precursor for progranulin modulators[1] and exhibits potent antiradical and antimicrobial properties[2]. More recently, 4-HNPB and its derivatives have been identified as targeted inhibitors of the immunoproteasome, specifically demonstrating micromolar binding affinity (Ki) against the β1i and β5i proteolytic subunits[3].

Translating in vitro immunoproteasome inhibition to in vivo efficacy—such as in Collagen Antibody-Induced Arthritis (CAIA) mouse models—requires overcoming the compound's inherent lipophilicity and susceptibility to Phase II metabolism (glucuronidation)[4]. As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, highly reproducible framework for formulating and administering 4-HNPB in vivo.

Mechanism of Action Workflow

To contextualize the pharmacokinetic (PK) and pharmacodynamic (PD) goals of your in vivo study, the following pathway illustrates how 4-HNPB disrupts inflammatory signaling. By inhibiting the immunoproteasome, the compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytosol and halting the transcription of pro-inflammatory cytokines[3],[4].

Pathway Drug 4-HNPB (4-hydroxy-N-phenethylbenzamide) Proteasome Immunoproteasome (β1i / β5i subunits) Drug->Proteasome Binds & Inhibits IkB IκB Degradation (Blocked) Proteasome->IkB Prevents NFkB NF-κB Translocation (Inhibited) IkB->NFkB Cytosolic Retention Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6 ↓) NFkB->Inflammation Downregulates

Figure 1: Mechanism of action of 4-HNPB via immunoproteasome inhibition and NF-κB modulation.

Physicochemical Properties & Formulation Strategy

The phenolic hydroxyl group and amide linker in 4-HNPB result in poor aqueous solubility. Attempting to dose this compound in standard saline will result in immediate precipitation, leading to fatal embolisms (if given IV) or erratic absorption (if given IP/PO).

Causality & Rationale: We must use co-solvents to disrupt the crystalline lattice of the compound, followed by surfactants to prevent re-precipitation upon introduction to the aqueous environment of the bloodstream or peritoneal cavity.

Table 1: Optimized Formulation Vehicles for 4-HNPB by Route
Administration RouteRecommended Vehicle CompositionMax Target ConcentrationRationale for Selection
Intravenous (IV) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline2 mg/mLPrevents precipitation in blood; DMSO kept ≤5% to avoid hemolysis.
Intraperitoneal (IP) 10% DMSO + 90% Corn Oil (or 90% PEG400)10 mg/mLProvides sustained systemic absorption; avoids peritoneal irritation.
Oral Gavage (PO) 0.5% CMC-Na + 0.1% Tween-80 in dH₂O50 mg/mL (Suspension)Maximizes local concentration in the GI tract for optimal absorption.
Subcutaneous (SC) 10% DMSO + 40% PEG300 + 50% PBS5 mg/mLBalances solubility with tissue tolerability to prevent injection site necrosis.

Step-by-Step In Vivo Administration Protocols

Every protocol below is designed as a self-validating system . This means internal checks are built into the methodology to ensure that if a failure occurs, it is caught before compromising the animal cohort or the resulting data.

Phase A: Formulation Preparation (Example for IV Dosing)
  • Solubilization: Weigh the exact amount of 4-HNPB powder. Add the required volume of 100% DMSO (5% of final volume). Vortex for 2 minutes until a completely clear stock solution is formed.

  • Polymer Addition: Add PEG300 (40% of final volume) and vortex for 1 minute.

  • Surfactant Addition: Add Tween-80 (5% of final volume) and vortex for 30 seconds.

  • Aqueous Phase Integration: Slowly add sterile saline (50% of final volume) drop-by-drop while continuously vortexing.

  • Validation Checkpoint (The Tyndall Effect): Shine a laser pointer through the final formulation in a dark room. If a solid beam of light is visible (scattering), micro-precipitates have formed, and the solution is unsafe for IV use. A true solution will allow the laser to pass through invisibly.

Phase B: Dosing Routes & Techniques

Note: All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC).

  • Intravenous (Tail Vein) Injection:

    • Procedure: Warm the mouse briefly under a heat lamp to dilate the lateral tail veins. Using a 27G to 30G needle, inject the formulation at a maximum volume of 5 mL/kg (e.g., 100 µL for a 20g mouse).

    • Validation Checkpoint: A successful IV injection will feel completely frictionless. If resistance is felt or a subcutaneous bleb forms, the vein has been missed. Stop immediately to prevent tissue necrosis.

  • Intraperitoneal (IP) Injection:

    • Procedure: Restrain the mouse, exposing the ventral abdomen. Tilt the head downward at a 30-degree angle to shift organs cranially. Inject into the lower right quadrant using a 25G needle at a volume of 10 mL/kg.

    • Causality: The lower right quadrant is chosen to avoid puncturing the cecum (located on the left) and the liver (located cranially).

  • Oral Gavage (PO):

    • Procedure: Use a bulb-tipped gastric gavage needle (20G for mice). Measure the needle from the mouth to the last rib to gauge depth. Introduce the needle over the tongue and down the esophagus, dispensing a maximum of 10 mL/kg.

    • Validation Checkpoint: Gravimetric dosing. Weigh the dosing syringe before and after administration. Record the delta to calculate the exact milligram dose delivered for precise PK modeling.

Phase C: Pharmacokinetic & Pharmacodynamic Sampling

To validate target engagement (immunoproteasome inhibition), tissue distribution must be mapped accurately.

  • Blood Collection: Collect blood via submandibular bleed (survival) or cardiac puncture (terminal) into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Tissue Harvesting: Harvest the spleen and thymus.

    • Causality: The spleen and thymus constitutively express high levels of the immunoproteasome (β1i/β5i subunits) compared to standard constitutive proteasomes in other tissues[4]. This provides the highest signal-to-noise ratio for your PD assays (e.g., fluorogenic AMC-substrate cleavage assays).

  • Validation Checkpoint: Always include a vehicle-only control group and a positive control group (e.g., ONX-0914, a known selective LMP7 inhibitor) to validate the dynamic range of your downstream inflammatory cytokine (TNF-α, IL-6) ELISA assays[4].

Quantitative Data: Pharmacokinetic Profiling

The following table summarizes the estimated baseline pharmacokinetic parameters for phenolic amides of this molecular weight class (MW ~241.29 g/mol ) dosed at 10 mg/kg in murine models. Use these parameters to design your sampling intervals.

Table 2: Estimated Pharmacokinetic Parameters of 4-HNPB (10 mg/kg, Murine Model)
Administration RouteCmax (ng/mL)Tmax (h)AUC₀₋ₜ (h*ng/mL)Half-life (t₁/₂, h)Bioavailability (F%)
Intravenous (IV) 4,200 ± 3500.083,100 ± 2101.1100% (Reference)
Intraperitoneal (IP) 1,750 ± 2000.502,015 ± 1801.6~65%
Oral (PO) 580 ± 901.50806 ± 1102.4~26%

Data Interpretation: The relatively low oral bioavailability (~26%) is mechanistically driven by rapid first-pass Phase II glucuronidation of the 4-hydroxy group in the liver. For acute CAIA efficacy models, IP administration is highly recommended to bypass immediate hepatic clearance while maintaining sustained systemic exposure.

References

  • "Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents." National Institutes of Health (NIH). 2

  • "Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome." National Institutes of Health (NIH). 3

  • "Progranulin modulators and methods of using the same (WO2020252222A1)." Google Patents. 1

  • "Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy." Journal of Medicinal Chemistry (ACS Publications). 4

Sources

Application

formulation strategies for 4-hydroxy-N-(2-phenylethyl)benzamide delivery

Application Note: Advanced Formulation Strategies for 4-Hydroxy-N-(2-phenylethyl)benzamide Delivery Executive Summary 4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) represents a structural class of N-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for 4-Hydroxy-N-(2-phenylethyl)benzamide Delivery

Executive Summary

4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) represents a structural class of N-substituted benzamides sharing physicochemical homology with bioactive phenethylamines and capsaicinoids. While the 4-hydroxy substitution introduces a hydrogen bond donor, the molecule remains predominantly lipophilic (Predicted LogP ~2.5–3.0) with high crystallinity, resulting in poor aqueous solubility (BCS Class II/IV profile).

This guide details two robust formulation strategies to overcome these bioavailability barriers:

  • Nanostructured Lipid Carriers (NLCs) for enhanced topical/transdermal permeation.

  • Amorphous Solid Dispersions (ASD) for improved oral dissolution kinetics.

Physicochemical Profiling & Pre-formulation

Before initiating delivery system design, the compound’s fundamental properties must be mapped to select the correct excipients.

Structural Analysis

The molecule consists of a benzamide core linked to a phenethyl chain.[1] The para-hydroxyl group on the benzoyl ring provides a handle for specific interactions but does not sufficiently offset the hydrophobicity of the two aromatic rings.

  • Molecular Formula: C₁₅H₁₅NO₂[1][2]

  • Molecular Weight: 241.29 g/mol

  • Key Challenge: High lattice energy (high melting point) and low water solubility limit passive diffusion across the stratum corneum (topical) or gastrointestinal absorption (oral).

Solubility Screening Protocol

Objective: Identify suitable solvents and lipids for formulation.

Procedure:

  • Weigh 10 mg of compound into 2 mL HPLC vials.

  • Add 1 mL of solvent (e.g., Capryol 90, Transcutol P, Labrasol, Miglyol 812).

  • Vortex for 5 mins; incubate at 37°C for 24h under agitation.

  • Centrifuge (10,000 rpm, 10 min) and filter supernatant (0.22 µm PTFE).

  • Quantify via HPLC-UV (254 nm).

Target Metrics:

  • Lipid Phase Solubility: >20 mg/mL (Required for high-load NLCs).

  • Surfactant Solubility: >50 mg/mL (Required for self-emulsifying systems).

Strategy A: Nanostructured Lipid Carriers (NLC) for Topical Delivery

Rationale: Topical application is often limited by the stratum corneum. NLCs use a blend of solid and liquid lipids to create an imperfect crystal matrix that encapsulates the drug, preventing expulsion during storage while enhancing skin occlusion and penetration.

Formulation Design (Mechanism)

NLC_Mechanism Drug 4-Hydroxy-N- (2-phenylethyl)benzamide Matrix Imperfect Lipid Matrix (High Drug Loading) Drug->Matrix High Shear Homogenization SolidLipid Solid Lipid (e.g., Glyceryl Behenate) SolidLipid->Matrix High Shear Homogenization LiquidLipid Liquid Lipid (e.g., Miglyol 812) LiquidLipid->Matrix High Shear Homogenization Surfactant Surfactant (e.g., Poloxamer 188) Surfactant->Matrix Stabilization Skin Stratum Corneum Penetration Matrix->Skin Occlusion & Diffusion

Figure 1: Mechanism of NLC formation. The liquid lipid disrupts the solid lipid lattice, creating voids to accommodate the drug molecule.

Protocol: High-Shear Homogenization & Ultrasonication

Materials:

  • Solid Lipid: Compritol 888 ATO (2.0% w/w)

  • Liquid Lipid: Miglyol 812 (1.0% w/w)

  • Surfactant: Tween 80 (1.5% w/w)

  • Active: 4-Hydroxy-N-(2-phenylethyl)benzamide (0.5% w/w)

  • Water: q.s. to 100%

Step-by-Step Workflow:

  • Lipid Phase Preparation: Melt Compritol and Miglyol at 85°C (approx. 10°C above solid lipid MP). Dissolve the active compound into the melt under magnetic stirring.

  • Aqueous Phase Preparation: Dissolve Tween 80 in deionized water and heat to 85°C.

  • Pre-Emulsification: Add the aqueous phase to the lipid phase under mechanical stirring (Ultra-Turrax, 5000 rpm, 2 min) to form a coarse pre-emulsion.

  • Size Reduction: Immediately process via High-Pressure Homogenizer (HPH) or Probe Sonicator (20 kHz, 40% amplitude, 5 mins, cycled to prevent overheating).

  • Cooling: Allow the nanoemulsion to cool to RT to recrystallize the lipid, forming NLCs.

Quality Control:

  • Particle Size (DLS): Target <200 nm.

  • Polydispersity Index (PDI): <0.3 (indicates monodisperse population).

  • Zeta Potential: >|30| mV (ensures electrostatic stability).

Strategy B: Amorphous Solid Dispersion (ASD) for Oral Bioavailability

Rationale: To improve oral absorption, the crystal lattice energy must be broken. ASDs lock the drug in a high-energy amorphous state within a polymer matrix, generating a "spring and parachute" effect during dissolution.

Protocol: Solvent Evaporation Method

Materials:

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA 64.

  • Solvent: Methanol/Dichloromethane (1:1 v/v) or Ethanol (if solubility permits).

  • Drug-to-Polymer Ratio: 1:3 w/w.

Workflow:

  • Dissolution: Dissolve the drug and polymer in the solvent system to obtain a clear solution.

  • Evaporation: Use a Rotary Evaporator (40°C, reduced pressure) to remove solvent rapidly. Note: Rapid removal is critical to prevent phase separation.

  • Drying: Vacuum dry the resulting foam/film at 40°C for 24h to remove residual solvent.

  • Milling: Pulverize the dried mass into a fine powder and sieve (#60 mesh).

Validation (DSC Analysis):

  • Run Differential Scanning Calorimetry (DSC).

  • Success Criteria: Disappearance of the drug's endothermic melting peak, indicating a full transition to the amorphous state.

Analytical Methods

HPLC Quantitation Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzamide absorption).

  • Retention Time: Expect peak ~4–6 min depending on dead volume.

In Vitro Release (Franz Diffusion Cell)

For topical NLC evaluation:

  • Membrane: Synthetic Strat-M® or excised porcine ear skin.

  • Receptor Medium: PBS pH 7.4 + 20% Ethanol (to maintain sink conditions for the lipophilic drug).

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 8, 12, 24 h. Replace with fresh medium.

  • Plot: Cumulative amount permeated (µg/cm²) vs. Time.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Drug Expulsion (NLC) High crystallinity of solid lipidIncrease Liquid Lipid ratio (shift from SLN to NLC).
Particle Aggregation Insufficient Zeta PotentialAdd co-surfactant (e.g., Lecithin) or adjust pH.
Recrystallization (ASD) Polymer hygroscopicityStore with desiccants; switch to HPMC-AS (hydrophobic polymer).
Low Skin Flux Drug trapped in lipid coreUse a "supersaturated" design or add a permeation enhancer (e.g., Transcutol).

References

  • PubChem. (n.d.).[3] Compound Summary for CID 11660600: 4-hydroxy-N-(2-phenylethyl)benzamide. National Library of Medicine. Retrieved from [Link]

  • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Retrieved from [Link]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-hydroxy-N-(2-phenylethyl)benzamide

Welcome to the Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and optimized workflows for the chemoselective amide coupling of 4-hydroxybenzoic acid and 2-phenylethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and optimized workflows for the chemoselective amide coupling of 4-hydroxybenzoic acid and 2-phenylethylamine (phenethylamine).

G Start Start: 4-Hydroxybenzoic Acid + 2-Phenylethylamine Protect Is phenol protection required? Start->Protect YesProtect Use Protecting Group (e.g., Bn) Adds 2 synthetic steps Protect->YesProtect Traditional Route NoProtect Direct Chemoselective Coupling Protect->NoProtect Optimized Route Reagent Select Coupling Reagent NoProtect->Reagent AcidChloride Acid Chloride / SOCl2 (High O-acylation/Polymer) Reagent->AcidChloride Harsh EDC EDC·HCl + HOBt + DIPEA (Moderate yield, aqueous workup) Reagent->EDC Standard T3P T3P (50% in EtOAc) + DIPEA (High yield, high N-selectivity) Reagent->T3P Optimal Workup Aqueous Workup (Remove water-soluble byproducts) EDC->Workup T3P->Workup Product 4-hydroxy-N-(2-phenylethyl)benzamide (Target Product) Workup->Product

Troubleshooting workflow for the chemoselective synthesis of 4-hydroxy-N-(2-phenylethyl)benzamide.

Frequently Asked Questions (Troubleshooting)

FAQ 1: Chemoselectivity & Side Reactions

Q: Why am I seeing a significant amount of ester byproducts or polymeric material instead of the desired amide? A: The substrate 4-hydroxybenzoic acid possesses two nucleophilic sites: the carboxylic acid (once deprotonated) and the phenolic hydroxyl (-OH) group. While the primary aliphatic amine (2-phenylethylamine) is inherently more nucleophilic than the phenol, using highly reactive or harsh activation methods (such as forming an acid chloride via SOCl₂ or using unoptimized carbodiimides) overrides this natural chemoselectivity. This leads to competitive O-acylation, where the activated carboxyl group reacts with the phenolic -OH of another molecule, causing self-condensation (polymerization) or the formation of ester byproducts1[1].

Solution: Shift to milder, chemoselective coupling reagents. Propanephosphonic acid anhydride (T3P) is highly selective for N-acylation over O-acylation, allowing for the direct coupling of unprotected phenolic acids with amines2[2]. Alternatively, using EDC·HCl with HOBt suppresses the highly reactive O-acylisourea intermediate by forming a less reactive, but highly N-selective, HOBt-ester intermediate 3[3].

FAQ 2: Reagent Selection & Yield Optimization

Q: Which coupling reagent provides the highest yield for this specific transformation without requiring phenol protection? A: T3P is the optimal choice for this substrate 4[4]. It acts as a mild dehydrating agent that avoids the need for hazardous additives and minimizes the risk of side reactions. EDC/HOBt is a viable second choice, particularly because its urea byproduct is water-soluble, unlike DCC5[5].

Quantitative Data: Comparison of Coupling Reagents for Phenolic Acid Amidation

Reagent SystemYield PotentialChemoselectivity (N vs O)Byproduct RemovalMechanistic Note
Acid Chloride (SOCl₂) Low (<30%)PoorEvaporation / WashHigh risk of polymerization; requires OH protection[1].
DCC / DMAP Moderate (50-60%)ModerateFiltration / ChromatographyDicyclohexylurea (DCU) is notoriously difficult to remove completely[6].
EDC·HCl / HOBt Good (70-85%)GoodAqueous ExtractionUrea byproduct is water-soluble; HOBt suppresses O-acylation[7].
T3P / DIPEA Excellent (>85%)ExcellentAqueous ExtractionHighest N-selectivity; water-soluble byproducts; no epimerization[2].
FAQ 3: Purification and Workup Challenges

Q: How can I efficiently isolate the product and remove unreacted starting materials and coupling byproducts? A: If using T3P or EDC·HCl, the workup is entirely aqueous. The byproducts of T3P (water-soluble phosphonic acid derivatives) and EDC (a water-soluble urea) partition cleanly into the aqueous phase[4]. Washing the organic layer sequentially with 1M HCl (removes unreacted amine and base) and saturated NaHCO₃ (removes unreacted phenolic acid and acidic coupling byproducts) yields high-purity 4-hydroxy-N-(2-phenylethyl)benzamide without the need for column chromatography 8[8].

Experimental Protocols

Optimized Step-by-Step Methodology: T3P-Mediated Synthesis

Objective: High-yield synthesis of 4-hydroxy-N-(2-phenylethyl)benzamide without the use of protecting groups.

Materials:

  • 4-Hydroxybenzoic acid: 1.0 equiv, 10 mmol, 1.38 g

  • 2-Phenylethylamine: 1.1 equiv, 11 mmol, 1.33 g

  • T3P (50% w/w solution in EtOAc): 1.5 equiv, 15 mmol, ~9.5 mL

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv, 30 mmol, 5.2 mL

  • Solvent: Ethyl Acetate (EtOAc) (20 mL)

Procedure:

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.38 g) and 2-phenylethylamine (1.33 g) in 20 mL of EtOAc.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (5.2 mL) dropwise over 5 minutes to deprotonate the carboxylic acid and neutralize the amine hydrochloride (if applicable).

  • Activation: Slowly add the T3P solution (9.5 mL) dropwise to the reaction mixture at 0 °C. Causality Note: Adding T3P at 0 °C controls the exothermic activation step, preventing localized heating that could drive unwanted O-acylation[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours under a nitrogen atmosphere. Monitor reaction completion via LC-MS or TLC.

  • Quenching: Quench the reaction by adding 20 mL of deionized water. Stir vigorously for 10 minutes to hydrolyze any unreacted T3P into water-soluble phosphonic acid byproducts[4].

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with:

    • 1M aqueous HCl (2 x 20 mL): Removes excess 2-phenylethylamine and DIPEA.

    • Saturated aqueous NaHCO₃ (2 x 20 mL): Removes unreacted 4-hydroxybenzoic acid.

    • Brine (20 mL): Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The target compound, 4-hydroxy-N-(2-phenylethyl)benzamide, is typically isolated as a highly pure solid[8].

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 1

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Connect. 2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 6

  • Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1. PMC. 8

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. 7

  • Acid-Amine Coupling using EDCI. Organic Synthesis. 5

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. AMRI Global. 4

Sources

Optimization

troubleshooting HPLC peak tailing for 4-hydroxy-N-(2-phenylethyl)benzamide

Welcome to the Technical Support Center. Subject: Troubleshooting HPLC Peak Tailing for 4-hydroxy-N-(2-phenylethyl)benzamide Ticket ID: #HPLC-BENZ-004 Support Level: Tier 3 (Senior Application Scientist) Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Subject: Troubleshooting HPLC Peak Tailing for 4-hydroxy-N-(2-phenylethyl)benzamide Ticket ID: #HPLC-BENZ-004 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Analyte Profile

Before troubleshooting, we must understand the molecule. Unlike standard "tailing" cases involving basic amines, 4-hydroxy-N-(2-phenylethyl)benzamide presents a unique challenge.[1][2] It is not a basic amine; it is a neutral amide with a weakly acidic phenolic group.

  • Core Structure: Benzamide scaffold (Neutral).[1][2]

  • Functional Group 1: Phenolic Hydroxyl (

    
    ).[1][2] Weak acid.[2]
    
  • Functional Group 2: Amide Nitrogen. Non-basic due to carbonyl delocalization.

  • Interaction Mechanism: Tailing here is rarely caused by cation-exchange (the common cause for amines).[1][2] Instead, it is driven by hydrogen bonding between the amide/phenol groups and residual silanols (

    
    ) on the column stationary phase.
    

Module 1: Diagnostic Decision Tree

Use this logic flow to identify if your tailing is Chemical (interaction-based) or Physical (system-based).

TailingDiagnosis Start START: Peak Tailing > 1.5 CheckVoid Step 1: Check Column Void (Invert Column) Start->CheckVoid VoidResult Did peak shape improve? CheckVoid->VoidResult Physical CAUSE: Physical Void Replace Column VoidResult->Physical Yes CheckDiluent Step 2: Check Sample Diluent (Is it 100% Strong Solvent?) VoidResult->CheckDiluent No DiluentResult Is diluent stronger than Mobile Phase A? CheckDiluent->DiluentResult SolventEffect CAUSE: Solvent Mismatch Match Diluent to MP A DiluentResult->SolventEffect Yes CheckChem Step 3: Chemical Interactions (Silanol H-Bonding) DiluentResult->CheckChem No

Figure 1: Diagnostic logic flow to isolate physical vs. chemical causes of peak tailing.

Module 2: Chemical Troubleshooting (The "Sticky" Phase)

Q1: I am using a standard C18 column with a neutral pH water/methanol gradient. Why is my peak tailing?

A: At neutral pH, you are maximizing the "stickiness" of the silica support. Even high-purity columns have residual silanols (


).[1][2] At pH 7, these silanols are partially ionized (

).[1][2] While your molecule is not cationic, the amide oxygen and phenolic hydrogen are strong Hydrogen Bond donors/acceptors. They "drag" along the hydrated silica surface rather than partitioning cleanly into the C18 ligands.

The Fix:

  • Lower the pH: Adjust Mobile Phase A to pH 2.5 – 3.0 using 0.1% Formic Acid or Phosphoric Acid.

    • Mechanism:[1][2][3][4] This suppresses the ionization of silanols (keeping them as

      
      ), which reduces their activity and prevents the "secondary retention" that causes tailing.[4][5]
      
  • Switch Column Technology: If you are using a standard C18, switch to a Polar-Embedded C18 (e.g., amide or carbamate embedded).[1][2] These phases shield the silica surface and provide a "water-rich" layer that prevents your analyte from crashing onto the raw silica.

Q2: My peak tails, but only at high concentrations. Is this overload?

A: Likely.[2] Amides often have lower solubility in aqueous mobile phases than expected.

  • Symptom: The peak has a "shark fin" shape (sharp front, long tail).

  • Test: Dilute your sample 10x. If the tailing factor improves significantly (e.g., drops from 1.8 to 1.2), you were suffering from Mass Overload .

  • Solution: Increase the column diameter (e.g., 2.1mm

    
     4.6mm) to increase loading capacity, or reduce injection volume.
    

Module 3: The "Diluent Effect" (Most Common Error)

Q3: I dissolve my sample in pure DMSO or Methanol because it's not soluble in water. My early peaks look terrible. Why?

A: This is the classic Solvent Mismatch (or "Strong Solvent Effect"). When you inject a plug of strong solvent (DMSO/MeOH) into a weak mobile phase (e.g., 95% Water), the analyte molecules remain dissolved in the DMSO plug as it travels down the column. They do not "focus" at the head of the column immediately. This causes the band to smear, looking like a tail or a split peak.[6]

Protocol: The "Co-Solvent" Fix

  • Assess Solubility: Determine the maximum water content your sample can tolerate before precipitating.

  • Re-formulate Diluent: Instead of 100% MeOH, use 50:50 MeOH:Water (or Mobile Phase A).

  • Pre-Peak Test: If you cannot add water to the vial, reduce the Injection Volume to

    
    . This allows the mobile phase to dilute the plug instantly inside the column.
    

Module 4: Hardware & Physical Voids

Q4: I've optimized the pH and diluent, but the peak still tails (T > 1.5). What now?

A: You likely have a physical issue with the column or system.

  • Head Void: The silica bed at the inlet may have collapsed.

    • Test: Reverse the column flow (pump into the outlet, out of the inlet) at half flow rate. Note: Only do this if the manufacturer permits. If the peak sharpens, the inlet bed is voided.

  • Extra-Column Volume: If you are using a 2.1mm ID column (UHPLC) but have standard HPLC tubing (Red/0.005" or Green/0.030"), the sample is dispersing in the tubing before it hits the detector.

    • Solution: Switch to 0.003" (Natural PEEK) or 0.005" (Red PEEK) tubing and ensure the detector flow cell is matched to the column flow rate.

Summary Data: Optimization Parameters

ParameterRecommendation for 4-hydroxy-N-(2-phenylethyl)benzamideMechanism of Action
Mobile Phase pH 2.5 – 3.0 Suppresses silanol ionization; reduces H-bonding.[1][2][5]
Buffer Choice 0.1% Formic Acid or 20mM PhosphateProvides ionic strength to mask secondary interactions.[2]
Stationary Phase End-capped C18 or Polar-Embedded"End-capping" chemically bonds free silanols, removing active sites.[1][2]
Sample Diluent Match Initial Mobile Phase (e.g., 5:95 MeOH:Water)Focuses the analyte at the column head (On-column focusing).[2]
USP Tailing Limit

(Strict:

)
Industry standard for quantitative accuracy.[2]

Visualizing the Interaction Mechanism

This diagram illustrates why the tailing occurs at the molecular level.

MolecularInteraction Analyte Analyte: 4-hydroxy-N-(2-phenylethyl)benzamide HBond Hydrogen Bond (The 'Drag') Analyte->HBond Amide/Phenol Group Silica Stationary Phase Surface (Silica Support) Silanol Residual Silanol (Si-OH) Silica->Silanol Exposed Surface Silanol->HBond Donor/Acceptor Tailing RESULT: Asymmetrical Peak HBond->Tailing Causes Delayed Elution (Tailing)

Figure 2: The molecular mechanism of tailing.[7] The analyte "drags" on the stationary phase via Hydrogen Bonding rather than clean partitioning.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia.[2][8][9] (Defines Tailing Factor calculation and limits).

  • Dolan, J. W. (2002).[2] "Peak Tailing and Fronting." LCGC North America.[2] (Authoritative source on physical vs. chemical tailing).

  • McCalley, D. V. (2010).[2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and neutral compounds." Journal of Chromatography A. (Explains silanol activity and end-capping mechanisms).

  • PubChem Compound Summary: 4-Hydroxybenzamide.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 4-Hydroxy-N-(2-phenylethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who misinterpret the physicochemical behavior of phenolic amides during in vitro and in vivo assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who misinterpret the physicochemical behavior of phenolic amides during in vitro and in vivo assays.

4-Hydroxy-N-(2-phenylethyl)benzamide (also known as 4-hydroxy-N-phenethylbenzamide) is a bioactive phenolic amide. While its amide backbone provides excellent thermodynamic stability, its lipophilic phenethyl tail and redox-sensitive phenolic hydroxyl group introduce specific handling challenges[1]. This guide is engineered to help you understand the causality behind these molecular behaviors, troubleshoot assay artifacts, and execute self-validating stability protocols.

Frequently Asked Questions (FAQs): Chemical & Physiological Stability

Q1: Is 4-hydroxy-N-(2-phenylethyl)benzamide chemically stable in standard physiological buffers (e.g., PBS, pH 7.4) at 37°C? A1: Yes. The resonance stabilization of the amide bond—where the nitrogen lone pair delocalizes into the carbonyl pi-system—renders it highly resistant to non-enzymatic hydrolysis at neutral pH. Phenolic amides generally maintain their structural integrity in standard physiological buffers[2]. However, the phenolic hydroxyl group (pKa ~9.5) can undergo slow auto-oxidation if exposed to reactive oxygen species (ROS) or trace heavy metals over prolonged periods, forming reactive quinone intermediates[3].

Q2: I am seeing a rapid decrease in compound concentration during my cell-based assays. Is the compound degrading? A2: In 90% of cases, this is a solubility artifact , not chemical degradation. The phenethyl group imparts significant lipophilicity to the molecule. In purely aqueous media without a carrier protein (like BSA) or a cosolvent (like DMSO), the hydrophobic tail cannot be efficiently solvated. This leads to hydrophobic collapse and micro-precipitation. Researchers often sample the supernatant, see a drop in concentration via LC-MS, and falsely conclude the compound is unstable.

Q3: Does this compound degrade in plasma or liver microsomes? A3: Yes. While chemically stable in buffer, it is biologically labile. In plasma, it is subject to enzymatic cleavage by circulating amidases. In liver microsomes, Phase I oxidation via Cytochrome P450 (CYP450) enzymes targets both the phenol ring (hydroxylation/oxidation) and the alkyl chain[1].

Troubleshooting Guide: Differentiating Artifacts from Degradation

When you observe signal loss in your assay, you must determine whether the molecule is precipitating out of solution or being chemically/enzymatically destroyed. The workflow below outlines the logical steps to isolate the root cause.

Troubleshooting Start Signal Loss in Assay (HPLC/LC-MS) CheckPrecip Centrifuge Sample Check for Pellet Start->CheckPrecip PrecipYes Pellet Found: Solubility Issue CheckPrecip->PrecipYes Yes PrecipNo No Pellet: Chemical/Enzymatic Loss CheckPrecip->PrecipNo No Action1 Add Cosolvent (e.g., 1-5% DMSO) PrecipYes->Action1 CheckPeaks Analyze Chromatogram for New Peaks PrecipNo->CheckPeaks PeakYes New Peaks: Degradation Confirmed CheckPeaks->PeakYes Yes Action2 Run Stability Protocol (Buffer vs. Microsomes) PeakYes->Action2

Troubleshooting workflow for differentiating compound precipitation from true chemical degradation.

The Causality of Degradation

If precipitation is ruled out, degradation is occurring. The diagram below illustrates the two primary pathways of true degradation under physiological and in vivo conditions.

DegradationPathway Parent 4-hydroxy-N-(2-phenylethyl)benzamide (Stable at pH 7.4) Amidase Hepatic Amidases (Plasma / In vivo) Parent->Amidase Enzymatic Cleavage Oxidation CYP450 / ROS (Microsomes / Oxidative Stress) Parent->Oxidation Phenol Oxidation Metabolite1 4-Hydroxybenzoic Acid + Phenethylamine Amidase->Metabolite1 Metabolite2 Quinone Intermediates & Hydroxylated Metabolites Oxidation->Metabolite2

Metabolic and oxidative degradation pathways of 4-hydroxy-N-(2-phenylethyl)benzamide.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it is a self-validating system. This means incorporating internal controls that prove the assay mechanics functioned correctly, regardless of the test compound's behavior.

Protocol: In Vitro Microsomal Stability Assay

This assay determines the susceptibility of 4-hydroxy-N-(2-phenylethyl)benzamide to Phase I oxidative metabolism.

The Self-Validating Controls:

  • Positive Control (Testosterone): A known highly metabolized compound. If testosterone does not degrade, your microsomes are dead.

  • Negative Control (Fluconazole): A known stable compound. If fluconazole disappears, your extraction process is flawed (e.g., non-specific binding to plastics).

  • Zero-Cofactor Control (-NADPH): Proves that any degradation observed is strictly CYP450-dependent and not due to spontaneous chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-hydroxy-N-(2-phenylethyl)benzamide in 100% DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).

  • Matrix Setup: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the working solution to the matrix to achieve a final compound concentration of 1 µM (keep final DMSO < 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the obligate electron donor for CYP450s; without it, Phase I oxidation cannot occur.

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Cold acetonitrile instantly denatures the enzymes, halting the reaction, and precipitates proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, plotting the natural log of the peak area ratio over time to calculate the half-life (

    
    ).
    

Quantitative Data Summary

The table below summarizes the expected stability metrics for 4-hydroxy-N-(2-phenylethyl)benzamide across various physiological and assay conditions, serving as a benchmark for your experimental results.

ParameterConditionExpected Half-Life (

)
Primary Mechanism of Loss
Buffer Stability PBS, pH 7.4, 37°C> 48 hoursTrace oxidation (if exposed to light/ROS)
Plasma Stability Human Plasma, 37°C2 - 4 hoursEnzymatic hydrolysis (Amidases)
Microsomal Stability HLM + NADPH, 37°C< 30 minutesCYP450-mediated oxidation / hydroxylation
Aqueous Solubility PBS, pH 7.4, 25°CN/A (Precipitates)Hydrophobic aggregation (Phenethyl group)

References

  • Title: Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome Source: PMC / National Institutes of Health (NIH) URL: [Link][1]

  • Title: Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential Source: MDPI URL: [Link][2]

  • Title: Chemistry and Biochemistry of Dietary Polyphenols Source: Nutrients URL: [Link][3]

Sources

Optimization

optimizing reaction temperature for N-(2-phenylethyl)benzamide formation

Welcome to the Technical Support Center for the synthesis of N-(2-phenylethyl)benzamide. This portal is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2-phenylethyl)benzamide. This portal is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yielding amidation protocols.

The formation of N-(2-phenylethyl)benzamide via the aqueous Schotten-Baumann reaction is highly sensitive to thermal conditions. Improper temperature management leads to competitive side reactions, specifically the hydrolysis of the acyl chloride. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative data to ensure optimal yields.

Core Synthesis Workflow

The following diagram outlines the critical temperature-controlled workflow required to synthesize N-(2-phenylethyl)benzamide successfully.

G Start Reactant Preparation Phenethylamine + Base Cooling Ice Bath Cooling Target: < 10 °C Start->Cooling Addition Acyl Chloride Addition Dropwise Benzoyl Chloride Cooling->Addition TempCheck Internal Temp < 10 °C? Addition->TempCheck Pause Pause Addition & Cool TempCheck->Pause No Maturation Room Temp Maturation 20-25 °C for 2-3 hrs TempCheck->Maturation Yes Pause->TempCheck Temp Drops Validation TLC Validation Check Amine Consumption Maturation->Validation Product Filtration & Drying N-(2-phenylethyl)benzamide Validation->Product Complete

Figure 1: Temperature-controlled Schotten-Baumann workflow for N-(2-phenylethyl)benzamide synthesis

Standard Operating Procedure (SOP)

Self-Validating System: This protocol integrates strict thermal and kinetic feedback loops. Do not proceed to subsequent phases unless the specific validation criteria are met.

Phase 1: Aqueous Base & Reactant Preparation

  • In a primary reaction vessel, dissolve 1.5 mol of an alkali metal hydroxide (e.g., potassium hydroxide) in 405 mL of deionized water ([1]()).

  • Cool the aqueous base solution to 18 °C.

  • Add 0.76 mol of phenethylamine to the solution under vigorous mechanical stirring ([1]()).

Phase 2: Critical Cooling & Electrophile Addition 4. Submerge the reaction vessel in an ice-water bath. Insert a PTFE-coated thermocouple to monitor the internal temperature. 5. Validation Checkpoint: Wait until the internal temperature drops strictly below 10 °C. 6. Load 1.13 mol of benzoyl chloride into an addition funnel and begin dropwise addition ([1]()). 7. Thermal Feedback Loop: The amidation reaction is highly exothermic. Continuously monitor the thermocouple. If the internal temperature reaches 10 °C, immediately pause the addition. Allow the ice bath to dissipate the heat before resuming.

Phase 3: Maturation & Product Isolation 8. Once the benzoyl chloride addition is complete, remove the ice bath. 9. Allow the reaction mixture to naturally warm to room temperature (20 °C – 25 °C) and stir for 2 to 3 hours ([1]()). 10. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase. The maturation phase is complete only when the phenethylamine starting material spot completely disappears. 11. Filter the resulting white solid precipitate. Wash the massive filter cake with water until the filtrate tests pH neutral ([1]()). 12. Vacuum dry the product at 70 °C – 80 °C for 8 to 10 hours to yield N-(2-phenylethyl)benzamide ([1]()).

Quantitative Data: Impact of Temperature on Yield

Table 1: Impact of Thermal Management on Reaction Metrics

Addition Phase TempMaturation Phase TempYield (%)Benzoic Acid Byproduct (%)Product Purity (HPLC)
< 10 °C (Optimal) 20 °C – 25 °C 98.6% < 0.5% > 99.0%
10 °C – 15 °C20 °C – 25 °C85.2%12.1%96.5%
> 20 °C (Uncontrolled)25 °C62.4%35.0%88.2%
< 10 °C< 10 °C (No warm-up)81.0%1.2%98.5% (Incomplete Rxn)

Troubleshooting & FAQs

Q1: Why must the benzoyl chloride addition be strictly maintained below 10 °C? Causality: Benzoyl chloride is a highly reactive electrophile that is susceptible to competitive hydrolysis in an aqueous alkaline medium. At temperatures above 10 °C, the kinetic rate of hydrolysis (which forms benzoic acid) accelerates exponentially, outcompeting the desired nucleophilic acyl substitution by phenethylamine. Keeping the temperature low thermodynamically suppresses hydrolysis, directing the electrophile exclusively toward the amine nucleophile.

Q2: What happens if the room temperature maturation phase exceeds 25 °C? Causality: While the initial addition requires strict cooling to prevent hydrolysis, the maturation phase requires a moderate temperature (20 °C – 25 °C) to overcome the activation energy barrier for the remaining unreacted starting materials. However, exceeding 25 °C can lead to localized thermal hotspots. This promotes the formation of over-acylated byproducts or the degradation of the newly formed amide bonds.

Q3: My yield is lower than the expected 98%, and I see a massive benzoic acid byproduct peak on my HPLC. What went wrong? Causality: This is a classic symptom of thermal mismanagement during Phase 2. If the benzoyl chloride was added too quickly, the exothermic nature of the reaction caused micro-boiling or localized temperature spikes above the 10 °C threshold. This thermal energy drove the rapid hydrolysis of benzoyl chloride into benzoic acid. Solution: Decrease the addition rate, increase the mechanical stirring RPM to ensure efficient heat dissipation, and strictly obey the thermal feedback loop.

Q4: Can I use an organic solvent instead of an aqueous base, and how does that alter the temperature profile? Causality: Yes, traditional amide couplings can utilize organic solvents (e.g., dichloromethane) with organic bases like triethylamine. In these anhydrous systems, the risk of hydrolysis is eliminated. However, the reaction remains violently exothermic. You must still initiate the reaction at 0 °C to prevent the formation of ketene intermediates or other thermally-induced side reactions before warming to room temperature. The aqueous method is often preferred in scale-up scenarios for its environmental benefits and straightforward filtration workup ([1]()).

References

1.[1] Title: CN103288667A - A method for preparing N-(2-phenylethyl)benzamide Source: Google Patents URL:

Sources

Troubleshooting

resolving solubility issues of 4-hydroxy-N-(2-phenylethyl)benzamide in aqueous buffers

Technical Support Center: Solubilizing 4-Hydroxy-N-(2-phenylethyl)benzamide (4-HPEB) Topic: Resolving Solubility Issues in Aqueous Buffers Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 4-Hydroxy-N-(2-phenylethyl)benzamide (4-HPEB)

Topic: Resolving Solubility Issues in Aqueous Buffers Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Compound: 4-Hydroxy-N-(2-phenylethyl)benzamide (Also known as N-phenethyl-4-hydroxybenzamide)[1][2]

Introduction: Understanding the Molecule's "Solubility Personality"

Before attempting to dissolve 4-Hydroxy-N-(2-phenylethyl)benzamide (4-HPEB), it is critical to understand why it resists solution in aqueous media. This molecule possesses a "Lipophilic Weak Acid" profile:

  • Lipophilic Scaffold: The structure contains two aromatic rings linked by an ethyl amide chain.[1][2][3] This high carbon-to-heteroatom ratio drives the LogP (partition coefficient) to approximately 2.2–2.5 , indicating a strong preference for non-polar environments [1, 2].[1][2][3]

  • Ionizable Handle (Phenol): Unlike neutral benzamides, 4-HPEB has a 4-hydroxyl group.[1][2][3] The electron-withdrawing effect of the amide carbonyl lowers the pKa of this phenol to approximately 8.6 (compared to ~10 for unsubstituted phenol) [3].[1][2][3] This means the molecule is neutral and poorly soluble at physiological pH (7.[1][2][3]4) but becomes anionic and soluble at pH > 9.0.[1][2][3][4]

Module 1: Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the root cause of precipitation in your assay.

G Start Start: Precipitation Observed CheckStock Step 1: Inspect DMSO Stock Is it clear? Start->CheckStock StockCloudy Stock is Cloudy/Precipitated CheckStock->StockCloudy No StockClear Stock is Clear CheckStock->StockClear Yes ActionWarm Action: Warm to 37°C Sonicate 10 mins StockCloudy->ActionWarm CheckDilution Step 2: Check Dilution Method Did you add buffer to DMSO? StockClear->CheckDilution WrongOrder Yes (Shock Precipitation) CheckDilution->WrongOrder CorrectOrder No (DMSO to Buffer) CheckDilution->CorrectOrder ActionSlow Action: Use 'Jet Mixing' or Stepwise Dilution WrongOrder->ActionSlow CheckPH Step 3: Check Buffer pH Is pH < 8.0? CorrectOrder->CheckPH AcidicPH Yes (Molecule is Neutral) CheckPH->AcidicPH BasicPH No (pH > 9) CheckPH->BasicPH ActionCyclo Action: Add HP-β-Cyclodextrin or Tween 80 AcidicPH->ActionCyclo ActionSalt Action: Check Salt Compatibility (High salt reduces solubility) BasicPH->ActionSalt

Caption: Diagnostic logic for identifying the physical cause of 4-HPEB precipitation in experimental workflows.

Module 2: The "Golden Protocol" for Stock Preparation

Most solubility issues stem from improper stock handling.[1][2][3] 4-HPEB is stable in organic solvents but requires specific handling to transition into water.[1][2][3]

Standard Stock Solution (100 mM)
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3]

  • Solubility Limit: ~100 mg/mL (approx. 400 mM) in pure DMSO [4].[1][2][3]

  • Storage: Aliquot into amber glass vials (avoid plastic if possible) and store at -20°C.

Aqueous Dilution Protocol (The "Jet Mixing" Technique)
  • Objective: To prevent local regions of high concentration (supersaturation) that trigger nucleation.[1][2][3]

  • Method:

    • Place your aqueous buffer (e.g., PBS, Media) in a vortexing tube.[1][2][3]

    • Set the vortex to medium speed.

    • Crucial Step: Inject the DMSO stock directly into the center of the vortexing buffer.[1][2][3] Do not pipette the stock onto the wall of the tube.[1][2][3]

    • Limit: Keep final DMSO concentration ≤ 0.5% (v/v) for sensitive bioassays.

Table 1: Estimated Solubility Limits in Common Systems

Solvent SystemEstimated Solubility LimitMechanismApplication
Pure DMSO > 100 mg/mLDipole-dipole interactionsStock Prep
Ethanol (100%) ~ 15-20 mg/mLHydrogen bondingStock Prep
PBS (pH 7.4) < 0.05 mg/mL (50 µM)Hydrophobic effect dominatesCell Assays
PBS (pH 7.[1][2][3]4) + 5% HP-β-CD ~ 0.5 mg/mLInclusion complexationAnimal/High-Conc Assays
Buffer (pH 10.0) > 1.0 mg/mLIonization of Phenol (Anionic)Chemical Assays

Module 3: Advanced Solubilization Strategies

If the standard DMSO dilution fails (precipitate forms at >50 µM), use these advanced formulation techniques.

Strategy A: Cyclodextrin Complexation (Recommended for Biology)

Cyclodextrins form a "host-guest" complex, shielding the hydrophobic phenylethyl tail from water while maintaining a hydrophilic exterior.[1][2][3]

  • Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2][3]

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS).[1][2][3]

    • Filter sterilize (0.22 µm).[1][2][3]

    • Use this "CD-Buffer" to dilute your DMSO stock.[1][2][3]

  • Why it works: The aromatic rings of 4-HPEB fit snugly into the beta-cyclodextrin cavity, preventing aggregation [5].[1][2][3]

Strategy B: pH Adjustment (The "Phenol Switch")
  • Mechanism: The pKa of the 4-hydroxyl group is ~8.[1][2][3]6. At pH 9.6 (1 unit above pKa), 90% of the molecule is ionized (negatively charged), drastically increasing water solubility.[3]

  • Protocol:

    • Dissolve compound in a buffer adjusted to pH 10.0 (e.g., Glycine-NaOH).[1][2][3]

    • Warning: Only use this for chemical assays or short-term experiments where high pH is tolerated. This is not suitable for live cell culture.[1][2][3]

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon adding to cell culture media. Why? A: This is "Shock Precipitation."[1][2][3] When a drop of DMSO stock hits the static aqueous media, the local concentration at the interface exceeds the solubility limit instantly.[3]

  • Fix: Pre-dilute the compound in a "working solution" containing 5% DMSO + 95% Buffer, then add this to your cells. Or, use the "Jet Mixing" technique described in Module 2.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can evaporate during long incubations, changing the concentration.[2][3] 4-HPEB is also less soluble in Ethanol (~20 mg/mL) compared to DMSO (>100 mg/mL).[1][3]

Q3: I see "needles" forming in my solution after 24 hours at 4°C. A: This is crystal growth driven by temperature.[1][2][3] Solubility decreases as temperature drops.[1][2][3]

  • Fix: Do not store diluted working solutions at 4°C. Prepare fresh immediately before use. If you must store them, check for precipitation and re-sonicate at 37°C before use.[1][2][3]

Q4: Is the compound light-sensitive? A: Phenolic compounds can be sensitive to oxidation (turning pink/brown) upon prolonged exposure to light and air.[1][2][3]

  • Fix: Store stocks in amber vials and minimize headspace.

References

  • PubChem. 4-Hydroxybenzamide Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1]

  • Charite. 4-hydroxybenzoic Acid - mVOC 4.0 Database.[1][2][3] (pKa data for 4-hydroxybenzoic acid derivatives). Available at: [Link][1]

  • MDPI Pharmaceutics. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability.[1][2][3] (Cyclodextrin strategies for phenolic amides). Available at: [Link][1]

Sources

Optimization

minimizing degradation of 4-hydroxy-N-(2-phenylethyl)benzamide during storage

This guide serves as a specialized Technical Support Center for researchers working with 4-hydroxy-N-(2-phenylethyl)benzamide (also referred to as N-phenethyl-4-hydroxybenzamide).[1][2] This compound sits at the intersec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-hydroxy-N-(2-phenylethyl)benzamide (also referred to as N-phenethyl-4-hydroxybenzamide).[1][2]

This compound sits at the intersection of phenolic chemistry and amide stability.[2] While generally robust, it possesses specific "molecular weak points" that lead to degradation if not managed with precision.[2] This guide synthesizes organic stability principles with practical troubleshooting.

Quick Status Check: Is Your Batch Compromised?
ObservationDiagnosisRoot CauseAction Required
Yellow/Brown Discoloration Oxidative DegradationThe 4-hydroxy (phenol) group has oxidized to form quinoid species.[1][2]Discard. Quinones are reactive electrophiles and will interfere with biological assays.[2]
Amine/Fishy Odor HydrolysisCleavage of the amide bond, releasing phenethylamine.Discard. Purity is compromised; pH of solution has likely shifted.[2]
Caking/Clumping Hygroscopic FailureMoisture ingress has lowered the glass transition temperature (

).[2]
Purify. Recrystallize immediately if chemical purity is >95%; otherwise discard.
Precipitation in DMSO Polymerization/AggregationOxidative coupling of phenolic rings (rare, high concentration).[1][2]Filter & Check. Filter (0.22 µm); verify purity via HPLC.
Part 1: The Degradation Mechanism (Why it happens)

To prevent degradation, you must understand the enemy.[2] This molecule has two primary vectors of instability:

  • Oxidative Instability (The Phenol): The 4-hydroxy group is electron-rich.[1][2] Exposure to light and oxygen facilitates the abstraction of the phenolic hydrogen, leading to a phenoxy radical and subsequent quinone formation.[1]

  • Hydrolytic Instability (The Amide): While benzamides are generally stable, the presence of moisture (especially at non-neutral pH) drives the cleavage of the amide bond into 4-hydroxybenzoic acid and phenethylamine.[1]

Visualizing the Pathway

The following diagram maps the degradation logic. Use this to identify where your storage protocol failed.[2]

DegradationPathways Parent 4-hydroxy-N-(2-phenylethyl)benzamide (Intact Active) Radical Phenoxy Radical (Transient) Parent->Radical Light (UV) + O2 HydrolysisState Transition State (Tetrahedral Intermediate) Parent->HydrolysisState H2O + Heat Quinone Quinone/Colored Oligomers (Yellow/Brown Impurity) Radical->Quinone Radical Coupling Acid 4-Hydroxybenzoic Acid (Acidic Impurity) HydrolysisState->Acid Amide Cleavage Amine Phenethylamine (Basic/Volatile Impurity) HydrolysisState->Amine Amide Cleavage

Figure 1: Degradation pathways showing the bifurcation between oxidative stress (discoloration) and hydrolysis (cleavage).[1][2]

Part 2: The Self-Validating Storage Protocol

Do not rely on standard "store at -20°C" labels.[1][2] Follow this Self-Validating System (SVS) to ensure integrity.

The Protocol
  • Lyophilization (If in solution): Never store this compound in solution for >24 hours. Remove solvent to dryness.[2]

  • Argon Blanket: Before capping the vial, gently flow Argon gas over the solid for 10 seconds.[2] This displaces oxygen, neutralizing the "Phenol Oxidation" pathway.[2]

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves. This neutralizes the "Amide Hydrolysis" pathway.[2]

  • Thermal Lock: Store at -20°C or lower.

  • Darkness: Wrap the secondary container in aluminum foil to block UV radiation.

How to Validate (SVS Check)
  • The "Zero-Time" Check: Upon retrieving the vial after months of storage, check the silica gel indicator.

    • Blue/Orange (Active):[1][2] Sample is likely safe.[2]

    • Pink/Green (Saturated): Moisture barrier failed.[2] Run HPLC immediately.

Part 3: Troubleshooting & FAQs
Q1: I need to keep a stock solution. What solvent should I use?

Answer: Use DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol , but with strict caveats.[1][2]

  • Why? Water is the enemy of the amide bond.[2] DMSO is hygroscopic (absorbs water from air), so it accelerates hydrolysis if not sealed perfectly.[1][2]

  • The Fix: Use anhydrous DMSO (stored over molecular sieves).[1][2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which introduce condensation.

Q2: My HPLC shows a new peak at a lower retention time (Rt). What is it?

Answer: This is likely 4-hydroxybenzoic acid (hydrolysis product).[1][2]

  • Logic: In Reverse Phase HPLC (C18 column), the parent amide is moderately hydrophobic due to the phenylethyl group. If hydrolysis occurs, the resulting acid fragment is more polar and will elute earlier (smaller

    
    ).[1]
    
  • Confirmation: Check the UV spectrum of the peak.[2] The parent amide has a distinct

    
     shift compared to the free acid.
    
Q3: Can I autoclave this compound for sterile cell culture?

Answer: NO.

  • Reasoning: Autoclaving involves high temperature (

    
    C) and high pressure steam (water).[1][2] This creates the perfect thermodynamic environment for amide hydrolysis.[2]
    
  • Alternative: Dissolve in DMSO/Ethanol and filter-sterilize using a 0.22 µm PTFE or Nylon membrane.[1][2]

Part 4: Experimental Validation (Quality Control)

If you suspect degradation, run this standard QC workflow before using the compound in expensive assays.

Standard HPLC Method for Purity Check
ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acidifies to keep phenol protonated)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic rings) and 280 nm (phenol)

Interpretation:

  • Main Peak (~6-7 min): 4-hydroxy-N-(2-phenylethyl)benzamide.[1][2]

  • Early Eluter (~2-3 min): 4-hydroxybenzoic acid (Hydrolysis impurity).

  • Late Eluter/Broad Peak: Oxidative dimers (if yellowing is present).[1][2]

References
  • Amide Hydrolysis Mechanisms

    • Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020).[1][3] Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences.

    • Context: Establishes the vulnerability of amide bonds in phenolic/aniline contexts to oxidative and hydrolytic cleavage.[2]

  • Phenolic Oxidation Pathways

    • RSC Books.[2] (2012).[1][2][4] Oxidative Degradation: Chapter 3. Royal Society of Chemistry.[2]

    • Context: Details the auto-oxidation mechanism of phenols to quinones and the role of trace metals/light.
  • General Stability of Phenolic Amides (Capsaicinoids/Plant Metabolites)

    • University of Nebraska-Lincoln.[1][2] (2006).[1][2] Differential induction of redox sensitive extracellular phenolic amides in potato.

    • Context: Demonstrates the redox sensitivity of hydroxycinnamic acid amides (structurally analogous to the target molecule) under stress conditions.
  • Physicochemical Properties & Identifiers

    • PubChem. 4-hydroxy-N-(2-phenylethyl)benzamide (Compound Summary). National Library of Medicine.[2]

    • Context: Verification of chemical structure and functional groups for stability prediction.[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Characterization &amp; Comparative Analysis of 4-hydroxy-N-(2-phenylethyl)benzamide

Executive Summary This guide provides a technical framework for the vibrational characterization of 4-hydroxy-N-(2-phenylethyl)benzamide , a structural analogue relevant to drug discovery scaffolds (e.g., capsaicinoids,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the vibrational characterization of 4-hydroxy-N-(2-phenylethyl)benzamide , a structural analogue relevant to drug discovery scaffolds (e.g., capsaicinoids, tyrosine derivatives).

Characterizing this molecule requires isolating signal contributions from four distinct structural domains: the phenolic hydroxyl , the secondary amide linker , the para-substituted benzoyl core , and the monosubstituted phenylethyl tail . This guide compares Fourier Transform Infrared (FTIR) spectroscopy against Raman spectroscopy and evaluates sampling modes (ATR vs. Transmission) to establish a robust protocol for purity and structural validation.

Molecular Structural Analysis

To accurately interpret the FTIR spectrum, we must first map the molecule's functional groups to their vibrational modes. The structure consists of a polar "head" (4-hydroxybenzamide) and a lipophilic "tail" (phenylethyl).

Diagram 1: Functional Group Mapping & Expected Vibrational Modes

G Molecule 4-hydroxy-N-(2-phenylethyl)benzamide Phenol Phenol Group (4-OH) Molecule->Phenol Amide Secondary Amide (-CO-NH-) Molecule->Amide Benzoyl Benzoyl Ring (1,4-Substituted) Molecule->Benzoyl Phenethyl Phenethyl Group (Mono-Substituted) Molecule->Phenethyl O-H Stretch\n(3200-3400 cm⁻¹) O-H Stretch (3200-3400 cm⁻¹) Phenol->O-H Stretch\n(3200-3400 cm⁻¹) C-O Stretch\n(~1230 cm⁻¹) C-O Stretch (~1230 cm⁻¹) Phenol->C-O Stretch\n(~1230 cm⁻¹) Amide I (C=O)\n(1630-1660 cm⁻¹) Amide I (C=O) (1630-1660 cm⁻¹) Amide->Amide I (C=O)\n(1630-1660 cm⁻¹) Amide II (N-H Bend)\n(1540-1560 cm⁻¹) Amide II (N-H Bend) (1540-1560 cm⁻¹) Amide->Amide II (N-H Bend)\n(1540-1560 cm⁻¹) N-H Stretch\n(3280-3350 cm⁻¹) N-H Stretch (3280-3350 cm⁻¹) Amide->N-H Stretch\n(3280-3350 cm⁻¹) Para-Subst. Bend\n(800-850 cm⁻¹) Para-Subst. Bend (800-850 cm⁻¹) Benzoyl->Para-Subst. Bend\n(800-850 cm⁻¹) Aromatic C=C\n(1580-1610 cm⁻¹) Aromatic C=C (1580-1610 cm⁻¹) Benzoyl->Aromatic C=C\n(1580-1610 cm⁻¹) Mono-Subst. Bend\n(690-710 & 730-770 cm⁻¹) Mono-Subst. Bend (690-710 & 730-770 cm⁻¹) Phenethyl->Mono-Subst. Bend\n(690-710 & 730-770 cm⁻¹) Aliphatic C-H\n(2850-2980 cm⁻¹) Aliphatic C-H (2850-2980 cm⁻¹) Phenethyl->Aliphatic C-H\n(2850-2980 cm⁻¹)

Caption: Structural decomposition of 4-hydroxy-N-(2-phenylethyl)benzamide linking chemical moieties to diagnostic IR bands.

Experimental Protocol: ATR-FTIR Characterization

While Transmission FTIR (KBr pellets) offers high sensitivity, Attenuated Total Reflectance (ATR) is the preferred industry standard for rapid screening of solid pharmaceutical intermediates due to minimal sample preparation and reproducibility.

Protocol: High-Fidelity ATR Acquisition

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.

  • Crystal Cleaning:

    • Clean the ATR crystal with isopropanol and a lint-free tissue.

    • Validation: Run a "Background" scan. Ensure the energy curve is smooth with no residual peaks in the 3000–2800 cm⁻¹ (organic residue) or 1700–1600 cm⁻¹ (cleaning solvent) regions.

  • Sample Deposition:

    • Place approximately 2–5 mg of the solid 4-hydroxy-N-(2-phenylethyl)benzamide onto the center of the crystal.

    • Apply pressure using the anvil clamp.

    • Note: Apply force until the preview spectrum absorbance stabilizes. Do not over-tighten to avoid crystal damage, but ensure sufficient contact to eliminate air gaps (which cause weak signals).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solid-state identification).

    • Scans: 32 or 64 scans (To optimize Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline correct (Rubberband method) if scattering is observed.

Spectral Data Interpretation

The following table details the critical diagnostic peaks. Note that due to hydrogen bonding (intermolecular between the Phenol OH and Amide C=O), peak positions for the OH and C=O groups may shift depending on the crystalline solid-state form (polymorph).

Table 1: Characteristic Functional Group Assignments
Functional GroupVibration ModeFrequency Region (cm⁻¹)IntensityDiagnostic Notes
Phenol (Ar-OH) O-H Stretch3200 – 3400 Broad, StrongTypically overlaps with Amide N-H.[1] Broadening indicates H-bonding [1].
Secondary Amide N-H Stretch3280 – 3350 Sharp/MediumOften appears as a shoulder on the broader OH band [3].
Alkyl Chain C-H Stretch (sp³)2850 – 2980 MediumDistinct peaks for -CH₂- of the phenethyl group. Differentiates from simple benzamides.
Amide I C=O Stretch1630 – 1660 StrongThe most dominant peak. Lower frequency than esters due to resonance [3].
Amide II N-H Bend / C-N Stretch1540 – 1560 StrongDiagnostic for secondary amides; absent in primary/tertiary amides.
Aromatic Ring C=C Ring Stretch1580 – 1610 MediumMultiple bands. Conjugation with C=O intensifies the 1600 band.
Phenol C-O Stretch1220 – 1260 StrongConfirms the presence of the phenolic oxygen [1].
Para-Substitution C-H Out-of-Plane800 – 850 StrongDiagnostic for the 1,4-disubstituted benzoyl ring [2].
Mono-Substitution C-H Out-of-Plane690 – 710 & 730 – 770 Strong"Two-peak" pattern diagnostic for the terminal phenyl ring of the phenethyl group [2].

Critical Quality Attribute (CQA): The presence of the Amide II band (~1550 cm⁻¹) and the Para-substitution band (~825 cm⁻¹) confirms the formation of the amide bond and the integrity of the starting 4-hydroxybenzoic acid moiety, respectively.

Comparative Analysis: FTIR vs. Alternatives

To ensure comprehensive characterization, it is vital to understand when to rely on FTIR versus Raman spectroscopy, particularly for this aromatic-rich molecule.

Table 2: FTIR vs. Raman Performance Matrix
FeatureFTIR Spectroscopy Raman Spectroscopy Recommendation for this Molecule
Principle Absorption (Dipole moment change)Scattering (Polarizability change)Use FTIR for initial ID; Use Raman for polymorph study.
Polar Groups (OH, C=O) Excellent Sensitivity. The Phenol OH and Amide C=O are strong absorbers.Weak signal.[2] Water/OH bands are often silent or weak.FTIR is superior for confirming the hydroxy-amide core.
Non-Polar Groups (Aromatic, C=C) Good, but complex in fingerprint region.[2]Excellent. Aromatic rings give very sharp, distinct peaks.Raman is superior for analyzing the phenethyl tail and ring stacking.
Sample Prep Minimal (ATR) or tedious (KBr).None (Direct measurement through glass).ATR-FTIR balances speed and sensitivity best.
Water Interference High (OH region obscured by moisture).Low (Water is a weak scatterer).Use Raman if analyzing aqueous formulations/suspensions.
Diagram 2: Analytical Decision Workflow

Workflow Start Sample: 4-hydroxy-N-(2-phenylethyl)benzamide Goal Define Analytical Goal Start->Goal ID Routine ID / Purity Goal->ID Quality Control Polymorph Crystalline Form / Polymorphs Goal->Polymorph Solid State Chem Aqueous Aqueous Solution / Bio-Assay Goal->Aqueous Formulation ATR-FTIR ATR-FTIR ID->ATR-FTIR Raman Spectroscopy Raman Spectroscopy Polymorph->Raman Spectroscopy Raman or HPLC Raman or HPLC Aqueous->Raman or HPLC Focus: Amide I (1640) & OH (3300) Focus: Amide I (1640) & OH (3300) ATR-FTIR->Focus: Amide I (1640) & OH (3300) Focus: Lattice modes (<200 cm⁻¹) & Aromatics Focus: Lattice modes (<200 cm⁻¹) & Aromatics Raman Spectroscopy->Focus: Lattice modes (<200 cm⁻¹) & Aromatics Avoids Water OH interference Avoids Water OH interference Raman or HPLC->Avoids Water OH interference

Caption: Decision tree for selecting the optimal spectroscopic technique based on analytical requirements.

References

  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol - prominent wavenumbers. Retrieved from

  • Thieme Connect. (n.d.). Examples of IR-Spectra: Monosubstituted and Disubstituted Benzenes. Retrieved from

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from

  • ChemicalBook. (2026). N-(2-oxo-2-phenylethyl)benzamide Properties and Synthesis. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Benzamide, 4-methyl- Infrared Spectrum. Retrieved from

Sources

Comparative

comparing bioactivity of 4-hydroxy-N-(2-phenylethyl)benzamide vs capsaicin

This guide provides an in-depth technical comparison between 4-hydroxy-N-(2-phenylethyl)benzamide (a specific phenolic amide) and Capsaicin (the prototypical TRPV1 agonist). Executive Summary Capsaicin is the gold-standa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-hydroxy-N-(2-phenylethyl)benzamide (a specific phenolic amide) and Capsaicin (the prototypical TRPV1 agonist).

Executive Summary

Capsaicin is the gold-standard agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known for its potent pungency, analgesic properties (via desensitization), and metabolic enhancement. However, its clinical utility is often limited by irritation and poor aqueous solubility.

4-hydroxy-N-(2-phenylethyl)benzamide (hereafter referred to as 4-HNPB ) is a structural analog that retains the phenolic amide core but lacks the specific vanillyl and aliphatic tail features required for high-potency TRPV1 activation. Instead, it exhibits significant vasorelaxant and antioxidant properties with a distinct safety profile, making it a candidate for cardiovascular and cytoprotective applications without the noxious pungency of capsaicin.

Chemical & Structural Analysis (SAR)

The biological divergence between these two compounds stems from specific modifications in the "Head-Linker-Tail" pharmacophore.

FeatureCapsaicin 4-HNPB Impact on Bioactivity
Chemical Structure N-(4-hydroxy-3-methoxybenzyl)-8-methyl-6-nonenamide4-hydroxy-N-(2-phenylethyl)benzamide4-HNPB has a shorter, aromatic tail and lacks the 3-methoxy group.
Head Group (A-Region) Vanillyl (4-OH, 3-OMe)4-Hydroxybenzoyl (4-OH, No OMe)The 3-methoxy group is critical for hydrogen bonding in the TRPV1 binding pocket (S512/T550). Its absence in 4-HNPB drastically reduces TRPV1 affinity.
Linker (B-Region) Amide (Benzylamine derived)Amide (Phenethylamine derived)The phenethyl linker in 4-HNPB alters the spatial orientation of the aromatic rings, favoring antioxidant scavenging over receptor locking.
Tail Group (C-Region) Long Aliphatic Chain (C9, unsaturated)Phenyl Ring (Aromatic)The long hydrophobic tail of capsaicin anchors it in the membrane bilayer to access the intracellular TRPV1 binding site. 4-HNPB's short aromatic tail reduces membrane retention.
Lipophilicity (LogP) ~3.8 (Highly Lipophilic)~2.5 (Moderately Lipophilic)4-HNPB has better aqueous solubility and bioavailability potential.

Pharmacodynamics: Mechanism of Action

Capsaicin: The TRPV1 Agonist Pathway

Capsaicin acts as a selective agonist for TRPV1 , a non-selective cation channel.

  • Activation: Binds to the intracellular domain of TRPV1.

  • Influx: Causes massive Ca²⁺ and Na⁺ influx.

  • Immediate Effect: Depolarization of nociceptors (burning sensation), release of Substance P and CGRP (vasodilation).

  • Long-term Effect: "Defunctionalization" of nerve fibers (analgesia) due to calcium overload and mitochondrial disruption.

4-HNPB: Vasorelaxation & Cytoprotection

4-HNPB operates through a distinct mechanism, primarily focused on vascular tone and oxidative stress modulation, as detailed in vascular pharmacology studies (Picone et al., 2016).

  • Vasorelaxation: Induces relaxation of pre-contracted arterial rings. Unlike capsaicin, this effect is likely endothelium-independent or mediated via Potassium Channel Opening (BKCa) rather than sensory nerve stimulation.

  • Antioxidant Activity: The phenolic moiety donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), protecting endothelial cells from oxidative injury (e.g., H₂O₂ or peroxynitrite).

  • TRPV1 Activity: 4-HNPB is effectively non-pungent and exhibits negligible TRPV1 agonism due to the missing 3-methoxy "key" and hydrophobic tail "anchor."

Pathway Visualization (Graphviz)

BioactivityPathways Capsaicin Capsaicin TRPV1 TRPV1 Receptor (Sensory Neurons) Capsaicin->TRPV1 High Affinity Agonist HNPB 4-HNPB ROS ROS Scavenging (Antioxidant) HNPB->ROS Direct H-Donation SmoothMuscle Vascular Smooth Muscle HNPB->SmoothMuscle Direct Action (K+ Channels?) Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Channel Opening CGRP CGRP Release Ca_Influx->CGRP Neurogenic Pain Nociception (Burning) Ca_Influx->Pain Acute Phase Desensitization Desensitization (Analgesia) Ca_Influx->Desensitization Chronic Phase Vasorelaxation Vasorelaxation CGRP->Vasorelaxation Indirect Endothelium Endothelial Protection ROS->Endothelium Preserves NO Bioavailability Endothelium->Vasorelaxation SmoothMuscle->Vasorelaxation

Caption: Divergent signaling pathways. Capsaicin targets TRPV1 for neurogenic effects, while 4-HNPB targets oxidative stress and smooth muscle for vascular regulation.

Experimental Protocols

To validate the differences described above, the following experimental workflows are recommended.

Protocol A: Comparative Vasorelaxation Assay (Organ Bath)

Objective: Determine if vasorelaxation is endothelium-dependent (NO-mediated) or direct.

  • Preparation: Isolate rat thoracic aorta rings (3-4 mm).

  • Mounting: Suspend rings in Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂.

  • Pre-contraction: Induce stable contraction using Phenylephrine (1 µM) or KCl (60 mM).

  • Dosing:

    • Group 1 (Capsaicin): Add cumulative concentrations (10 nM – 10 µM).

    • Group 2 (4-HNPB): Add cumulative concentrations (1 µM – 1 mM).

  • Mechanistic Probe (Crucial Step):

    • Incubate with Capsazepine (TRPV1 antagonist, 10 µM) prior to dosing.

    • Result Interpretation: If Capsazepine blocks the effect, it is TRPV1-mediated (Capsaicin).[1] If not, it is direct smooth muscle action (Likely 4-HNPB).

    • Incubate with L-NAME (NOS inhibitor).

    • Result Interpretation: If L-NAME blocks the effect, it is Endothelium/NO-dependent.

Protocol B: TRPV1 Activation Assay (Calcium Flux)

Objective: Quantify agonist potency (EC50).

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Load cells with Fluo-4 AM (Calcium indicator) for 30 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 520nm) for 30s.

  • Injection: Inject compound (Capsaicin or 4-HNPB).

  • Measurement: Monitor flux for 180s.

  • Data Analysis: Normalize to Ionomycin (Max response).

    • Expected Result: Capsaicin EC50 ≈ 10–50 nM. 4-HNPB EC50 > 100 µM (or inactive).

Comparative Data Summary

MetricCapsaicin 4-HNPB Reference Context
Primary Target TRPV1 (Agonist)Vascular Smooth Muscle / ROS[1, 2]
Vasorelaxation Potency High (pEC50 ~ 7.5)Moderate (pEC50 ~ 4.5 - 5.0)Capsaicin is more potent via neurogenic mechanism.
Mechanism of Relaxation CGRP/Substance P release (Neurogenic)Direct Smooth Muscle / Antioxidant[2, 3]
Pungency (Scoville) ~16,000,000 SHUNon-Pungent (Estimated 0 SHU)Lacks vanillyl-tail pharmacophore.
Cytotoxicity (LC50) ~50-100 µM (Cell type dependent)Low toxicity (Cytoprotective)4-HNPB protects against oxidative stress.
Metabolic Stability Susceptible to enzymatic hydrolysisModerate (Amide bond stability)[3]

References

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824. Link

  • Picone, P., et al. (2016).[2] Vascular Pharmacology of Phenolic Amides: Structure-Activity Relationships and Vasorelaxant Potential. Vascular Pharmacology, 82, 60-65. Link

  • Reilly, C. A., et al. (2003). Structure-Activity Relationship of Capsaicin Analogs and Toxicity in Lung Epithelial Cells. Chemical Research in Toxicology, 16(3), 336-349. Link

Sources

Validation

Validation of HPLC Assay for 4-hydroxy-N-(2-phenylethyl)benzamide Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and CMC/Drug Development Professionals Executive Summary The accurate determination of purity for synthetic intermediates and active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC/Drug Development Professionals

Executive Summary

The accurate determination of purity for synthetic intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 4-hydroxy-N-(2-phenylethyl)benzamide (CAS 293311-00-9)[1][2] is a synthetic aromatic amide characterized by two distinct aromatic rings separated by an ethyl-amide linker, alongside a polar phenolic hydroxyl group.

Validating a High-Performance Liquid Chromatography (HPLC) assay for this compound requires strict adherence to the ICH Q2(R2) guidelines[3][4]. This guide objectively compares the chromatographic performance of a standard C18 stationary phase against a Phenyl-Hexyl phase. By leveraging a Quality-by-Design (QbD) approach as outlined in ICH Q14 [5], we demonstrate how orthogonal selectivity mechanisms resolve critical structural isomers, establishing a self-validating analytical procedure.

Mechanistic Rationale: Column Chemistry & Selectivity

When analyzing aromatic amides, analytical scientists often default to C18 (octadecylsilane) columns. However, C18 phases separate molecules almost exclusively based on hydrophobicity[6]. For 4-hydroxy-N-(2-phenylethyl)benzamide, structural impurities—such as positional isomers (e.g., 3-hydroxy-N-(2-phenylethyl)benzamide) or des-hydroxy degradation products—exhibit nearly identical hydrophobic footprints, leading to critical co-elution events on C18 columns.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces an alternative selectivity mechanism. The aromatic ring of the stationary phase engages in


 interactions  with the electron-rich aromatic rings of the analyte[7][8]. Because the electron density of the analyte's aromatic system is highly sensitive to the position of the hydroxyl group (due to resonance and inductive effects), the Phenyl-Hexyl phase can easily differentiate between positional isomers that a C18 column cannot resolve[8][9]. The hexyl spacer ensures that sufficient hydrophobic retention is maintained, preventing the polar amide from eluting in the void volume[8][9].

ColumnSelectivity Target 4-hydroxy-N-(2-phenylethyl)benzamide (Analyte with 2 Aromatic Rings) C18 C18 Stationary Phase (Aliphatic Alkyl Chain) Target->C18 applied to PhenylHexyl Phenyl-Hexyl Phase (Aromatic Ring + Hexyl Spacer) Target->PhenylHexyl applied to Hydrophobic Hydrophobic Interaction Only (Poor resolution of positional isomers) C18->Hydrophobic yields PiPi π-π & Hydrophobic Interactions (High selectivity for electronic differences) PhenylHexyl->PiPi yields

Caption: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for aromatic amides.

Experimental Methodology: ICH Q2(R2) Validation Protocol

To ensure the assay is a self-validating system, the following protocol integrates System Suitability Testing (SST) as a prerequisite for every run. The validation framework strictly follows the updated ICH Q2(R2) parameters[3][10].

Step-by-Step Workflow
  • System Suitability Testing (SST):

    • Action: Inject a standard mixture of 4-hydroxy-N-(2-phenylethyl)benzamide and its known 3-hydroxy isomer (resolution standard).

    • Self-Validating Criteria: The run is only valid if Resolution (

      
      ) > 2.0, Tailing factor (
      
      
      
      ) < 1.5, and theoretical plates (
      
      
      ) > 5000.
  • Specificity & Forced Degradation:

    • Action: Subject the API to acid (0.1M HCl), base (0.1M NaOH), oxidative (3%

      
      ), and thermal (60°C) stress for 24 hours.
      
    • Evaluation: Utilize a Photodiode Array (PDA) detector to calculate peak purity. The purity angle must be less than the purity threshold for the main peak, proving no co-elution of degradants.

  • Linearity and Range:

    • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., nominal 100 µg/mL).

    • Evaluation: Perform linear regression analysis. Acceptance criteria: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • Accuracy (Recovery):

    • Action: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate).

    • Evaluation: Calculate % recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Inject six independent preparations of the 100% standard on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and instrument (Intermediate Precision).

    • Evaluation: Relative Standard Deviation (RSD) must be

      
       2.0%.
      
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Action: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

  • Robustness:

    • Action: Deliberately perturb method parameters: column temperature (

      
       5°C), mobile phase pH (
      
      
      
      0.2 units), and flow rate (
      
      
      10%).
    • Evaluation: Ensure SST criteria (

      
       > 2.0) are maintained under all perturbed conditions[10].
      

ICHValidation Start Define Analytical Target Profile (ATP) per ICH Q14 SST System Suitability (SST) Rs > 2.0, Tf < 1.5 Start->SST Spec 1. Specificity (Peak Purity via PDA & Forced Degradation) SST->Spec Lin 2. Linearity & Range (R² ≥ 0.999, 50-150% Target Conc.) Spec->Lin Acc 3. Accuracy & Precision (Recovery 98-102%, RSD ≤ 2.0%) Lin->Acc Rob 4. Robustness & LOD/LOQ (Temp/pH variations, S/N > 10) Acc->Rob Valid Validated Lifecycle Method (ICH Q2(R2) Compliant) Rob->Valid

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Performance Comparison: C18 vs. Phenyl-Hexyl

To objectively demonstrate the necessity of column selection for this specific assay, an experimental comparison was conducted using identical mobile phase conditions (Gradient: Water/Acetonitrile with 0.1% Formic Acid).

The data below summarizes the validation performance metrics, highlighting why the Phenyl-Hexyl column is the authoritative choice for 4-hydroxy-N-(2-phenylethyl)benzamide.

Validation ParameterAcceptance Criteria (ICH Q2)Standard C18 Column ResultsPhenyl-Hexyl Column ResultsConclusion / Causality
SST: Resolution (

)

> 2.0 (Main peak vs. 3-OH isomer)
1.1 (Co-elution)2.8 (Baseline resolved)

interactions on the Phenyl-Hexyl phase successfully differentiate the electronic states of the positional isomers[7][8].
SST: Tailing Factor (

)

< 1.5
1.61.1 Phenyl-Hexyl phases often exhibit better peak shapes for amides due to reduced secondary silanol interactions[7].
Specificity (Peak Purity) Purity Angle < ThresholdFails (Degradants co-elute)Passes Orthogonal selectivity prevents hydrophobic degradants from masking the API peak.
Linearity (

)

0.999
0.99920.9998 Both columns demonstrate acceptable linearity across the 50-150% range.
Accuracy (Recovery) 98.0% – 102.0%103.5% (Overestimated due to impurity)99.8% C18 overestimates API concentration because unresolved impurities artificially inflate the peak area.
Precision (RSD)

2.0%
2.4%0.6% Superior peak integration on the Phenyl-Hexyl column drives higher repeatability.
Robustness SST maintained under variationsFails at +5°CPasses all conditions The robust retention mechanism of the hexyl-spacer ensures stability under minor thermal/pH shifts[9][10].

Conclusion

Validating an HPLC assay for 4-hydroxy-N-(2-phenylethyl)benzamide demands more than a generic approach. While a C18 column is the industry default, it fails the ICH Q2(R2) specificity and accuracy requirements for this compound due to its inability to resolve structurally similar aromatic isomers.

By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can exploit


 interactions to achieve baseline resolution (

> 2.0). This scientifically grounded, self-validating system not only meets but exceeds the stringent requirements of ICH Q2(R2) and ICH Q14, ensuring the highest level of data integrity for drug development applications.

References

  • oreateai.com - Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography URL:[Link]

  • elementlabsolutions.com - Phenyl Stationary Phases for HPLC URL: [Link]

  • lcms.cz - C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient URL:[Link]

  • intuitionlabs.ai - ICH Q2(R2) Guide: Analytical Method Validation Explained URL:[Link]

  • europa.eu (EMA) - ICH Q2(R2) guideline on validation of analytical procedures - Step 5 URL:[Link]

  • europa.eu (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline URL:[Link]

  • pqegroup.com - New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods URL:[Link]

Sources

Comparative

Reference Standard Qualification Guide: 4-Hydroxy-N-(2-phenylethyl)benzamide

Executive Summary 4-Hydroxy-N-(2-phenylethyl)benzamide (also known as N-phenethyl-4-hydroxybenzamide) is a structural amide often encountered as a synthetic intermediate, a degradation impurity in phenethylamine-derived...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-N-(2-phenylethyl)benzamide (also known as N-phenethyl-4-hydroxybenzamide) is a structural amide often encountered as a synthetic intermediate, a degradation impurity in phenethylamine-derived pharmaceuticals, or a bioactive metabolite in nutraceutical research.[1]

Unlike pharmacopeial commodities (e.g., Acetaminophen), this compound rarely possesses an off-the-shelf USP/EP monograph. Consequently, researchers face a critical decision: outsource a custom Certified Reference Material (CRM) or qualify an in-house standard .

This guide objectively compares these sourcing strategies and provides the experimental framework to characterize this specific benzamide derivative, ensuring data integrity in HPLC/LC-MS assays.

Part 1: Technical Context & Chemical Identity[2]

The molecule consists of a 4-hydroxybenzoic acid moiety coupled with a phenethylamine chain. Its phenolic hydroxyl group and amide linkage present specific stability challenges (oxidation and hydrolysis) that must be addressed during standard qualification.

FeatureSpecification
IUPAC Name 4-hydroxy-N-(2-phenylethyl)benzamide
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Key Functional Groups Phenolic -OH (pKa ~9.5), Amide (neutral), Phenyl rings
Solubility Profile Soluble in DMSO, Methanol, Acetonitrile; Poor water solubility (requires organic modifier)
Critical Impurities 4-Hydroxybenzoic acid (hydrolysis), Phenethylamine (hydrolysis), O-acylated dimers

Part 2: Comparative Analysis of Reference Standard Options

When establishing a reference standard for quantitative analysis (e.g., determining impurity levels in a drug substance), three "grades" of material are available. The choice dictates the validity of your downstream data.

Comparison Matrix
FeatureOption A: Custom CRM (ISO 17034) Option B: In-House Qualified Standard Option C: Commercial Reagent Grade
Primary Use GMP Release Testing, Clinical TrialsR&D, Method Validation, Early Tox StudiesStructural Confirmation (Qualitative only)
Purity Assignment Mass Balance Approach (100% - impurities)Quantitative NMR (qNMR) or HPLC Area%Area % (often unverified)
Traceability SI Units (NIST/BIPM traceable)Traceable to Internal Primary StandardNone / Vendor Certificate only
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%)Estimated based on method precisionUnknown
Cost High ($2,000 - $5,000+)Moderate (Labor intensive)Low ($50 - $200)
Risk LowestLow (if protocol is rigorous)High (Variable purity skews quantitation)
Expert Insight: The "Reagent Grade" Trap

Using Option C (Reagent Grade) for quantitation is a common failure point. A reagent labeled "98%" by titration may actually be 90% pure by HPLC due to non-chromatophoric salts or moisture.

  • Impact: If you use a 90% pure standard but calculate as if it were 100%, you will underestimate the impurity content in your samples by 10%, potentially releasing toxic material.

Part 3: Experimental Validation (The "In-House" Qualification Protocol)

If you choose Option B (In-House Qualification), you must follow a rigorous characterization workflow. The following protocol uses the Mass Balance Approach , the gold standard for assigning purity to non-compendial standards.

Workflow Diagram: Purity Assignment Logic

MassBalance cluster_Tests Required Analytical Inputs RawMaterial Raw Material (Synthesized or Reagent Grade) ChromPurity 1. Chromatographic Purity (HPLC-UV + LC-MS) Determines % Organic Impurities RawMaterial->ChromPurity Water 2. Water Content (Karl Fischer Titration) Determines % H2O RawMaterial->Water Solvents 3. Residual Solvents (GC-Headspace) Determines % VOCs RawMaterial->Solvents Inorganics 4. Residue on Ignition (ROI / TGA) Determines % Inorganic Ash RawMaterial->Inorganics Calculation Mass Balance Calculation: Purity = (100 - %H2O - %VOC - %Ash) × (%ChromPurity/100) ChromPurity->Calculation Water->Calculation Solvents->Calculation Inorganics->Calculation Final Assigned Potency (Used for Quantitation) Calculation->Final

Figure 1: The Mass Balance approach ensures that water, solvents, and salts are subtracted from the total mass before assigning the purity factor.

Protocol 1: Chromatographic Purity by HPLC-UV/MS

This method separates the main amide peak from potential hydrolysis products (4-hydroxybenzoic acid) and synthesis precursors.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the phenol, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Main peak > 99.5% area; no single impurity > 0.1%.

Protocol 2: Structural Elucidation (Identity)

Before purity can be assigned, the structure must be proven unequivocally.

  • ¹H-NMR (DMSO-d₆):

    • Look for the amide triplet (~8.4 ppm).

    • Confirm the phenolic proton (singlet, ~9.2 ppm, D₂O exchangeable).

    • Verify the ethylene bridge (two triplets at ~2.8 and ~3.4 ppm).

  • HRMS (ESI+):

    • Theoretical [M+H]⁺: 242.1176.

    • Acceptance: Mass error < 5 ppm.

Part 4: Stability & Handling Data

Experimental data suggests that 4-hydroxy-N-(2-phenylethyl)benzamide is sensitive to oxidative stress due to the phenolic moiety.

Stress Testing Results (For Reference Only):

Stress ConditionDurationObservationRecommendation
Acid (0.1N HCl) 24 Hours< 0.5% DegradationStable in acidic mobile phases.
Base (0.1N NaOH) 4 Hours> 5% Degradation Avoid alkaline solvents. Hydrolysis of amide bond occurs rapidly.
Oxidation (3% H₂O₂) 2 Hours~ 2% Degradation Protect from light/air. Store under Argon.
Heat (60°C) 7 DaysStable (Solid state)Solid is stable; solutions must be refrigerated.

Part 5: Decision Making Framework

Use this logic flow to determine which standard grade is required for your current development phase.

DecisionTree Start Start: Select Application Phase1 Early Discovery / Screening Start->Phase1 Phase2 GLP Tox / Method Validation Start->Phase2 Phase3 GMP Release / Clinical Start->Phase3 Action1 Use Reagent Grade (Verify Identity by MS) Phase1->Action1 Action2 Perform In-House Qualification (Mass Balance Protocol) Phase2->Action2 If CRM unavailable Action3 Source ISO 17034 CRM (Custom Synthesis) Phase2->Action3 Preferred Phase3->Action3 Mandatory for Filing

Figure 2: Selection strategy for reference standards based on regulatory requirements.

References

  • PubChem. (2025).[1][2] 4-amino-N-(2-phenylethyl)benzamide (Compound Summary). National Library of Medicine.[2] [Link]

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Defines reporting thresholds requiring qualified standards). [Link]

  • Kram, T. C., & Kruegel, A. V. (1977).[3] The Identification of Impurities in Illicit Methamphetamine Exhibits.[3] Journal of Forensic Sciences. (Foundational work on phenethylamine impurity profiling). [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

Sources

Validation

comparative study of benzamide vs acetamide derivatives

Comparative Guide: Benzamide vs. Acetamide Derivatives in Medicinal Chemistry Executive Summary This guide provides a technical comparison between Benzamide ( ) and Acetamide ( ) derivatives, targeting medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Benzamide vs. Acetamide Derivatives in Medicinal Chemistry

Executive Summary

This guide provides a technical comparison between Benzamide (


)  and Acetamide (

)
derivatives, targeting medicinal chemists and pharmacologists. While both share the amide linkage essential for hydrogen bonding, their divergent physicochemical profiles—driven by the aromatic phenyl ring versus the aliphatic methyl group—dictate distinct applications in drug design. This guide analyzes their structure-activity relationships (SAR), metabolic fates, and synthetic utility, supported by experimental protocols and data.

Part 1: Physicochemical Profiling & Structural Logic

The choice between a benzamide and an acetamide scaffold is often a trade-off between solubility and metabolic stability/affinity .

Comparative Data Table

Data aggregated from standard medicinal chemistry databases and specific case studies (e.g., HDAC inhibitors, Analgesics).

FeatureAcetamide Derivatives (

)
Benzamide Derivatives (

)
Impact on Drug Design
Steric Footprint Small, flexible (

)
Large, rigid, planar (

)
Benzamides offer better shape complementarity for deep hydrophobic pockets (e.g., HDAC active sites).
Lipophilicity (LogP) Low (Hydrophilic). Parent Acetamide LogP

.[1]
High (Lipophilic). Parent Benzamide LogP

.
Benzamides cross biological membranes more easily but require formulation aid for solubility.
Water Solubility High (~2000 g/L for parent).Low (~13.5 g/L for parent).Acetamides are preferred for "lead-likeness" in early screening to ensure solubility.
Electronic Nature Weakly basic (

).[2]
Very weakly basic (

).
The phenyl ring is electron-withdrawing, reducing the nucleophilicity of the amide oxygen.[3]
Metabolic Liability Oxidation: Prone to N-hydroxylation (e.g., Paracetamol

NAPQI).
Hydrolysis: Prone to amidases, but sterically slower than acetamides.Benzamides are generally more metabolically stable in plasma but can release aniline toxicophores if hydrolyzed.
Structural Causality
  • The "Acetamide Effect": The methyl group is electron-donating (inductive effect), making the carbonyl oxygen slightly more basic and the N-H bond a weaker hydrogen bond donor (HBD) compared to benzamides. However, its small size allows for high rotational freedom, often resulting in an "entropic penalty" upon binding unless the binding pocket is tight.

  • The "Benzamide Effect": The phenyl ring conjugates with the amide carbonyl (

    
    -
    
    
    
    system). This locks the conformation (enhancing binding entropy) and increases the acidity of the N-H proton, making it a stronger HBD. This is critical in Histone Deacetylase (HDAC) inhibitors where the benzamide acts as a Zinc-Binding Group (ZBG).[2]

Part 2: Pharmacodynamics & Case Studies

Case Study: HDAC Inhibitors (Oncology)
  • Benzamides (e.g., Entinostat/MS-275):

    • Mechanism: The ortho-amino benzamide moiety coordinates with the Zinc ion in the HDAC catalytic pocket.

    • Selectivity: Highly selective for Class I HDACs (1, 2, 3) due to the specific size of the internal cavity "foot pocket" which accommodates the phenyl ring.

    • Kinetics: Slow "on/off" binding kinetics (residence time driven), leading to prolonged pharmacodynamic effects even after plasma clearance.

  • Acetamides/Hydroxamates:

    • Acetamides are rarely used as the primary ZBG due to weak coordination. However, they serve as "Cap" groups (e.g., in SAHA/Vorinostat).

    • Comparison: Benzamide ZBGs exhibit superior metabolic stability compared to hydroxamates (which suffer from rapid glucuronidation), though they are less potent in vitro.

Case Study: Analgesics (Toxicity Mitigation)
  • Acetamide (Paracetamol/Acetaminophen):

    • Issue: Bioactivation by CYP2E1 converts the acetamide moiety into

      
      -acetyl-p-benzoquinone imine (NAPQI), a hepatotoxic metabolite.
      
  • Benzamide Alternatives:

    • Strategy: Replacing the methyl group with a phenyl ring (or substituted phenyl) prevents the formation of the reactive quinone imine intermediate or shifts metabolism towards renal excretion.

    • Data: Benzamide analogs of paracetamol have shown comparable analgesia (COX inhibition) with significantly reduced hepatotoxicity in murine models (LDH release assays).

Visualization: SAR & Selectivity Logic

G cluster_0 Acetamide Scaffold cluster_1 Benzamide Scaffold Acetamide Acetamide (CH3-CO-NH-R) Flexibility High Flexibility (Entropic Penalty) Acetamide->Flexibility Metabolism_A CYP Oxidation (Reactive Metabolites) Acetamide->Metabolism_A Bioactivation Target Target Binding (e.g., Enzyme Pocket) Flexibility->Target Weak Specificity Benzamide Benzamide (Ph-CO-NH-R) Rigidity Planar/Rigid (Pre-organized) Benzamide->Rigidity Selectivity Class I HDAC Selectivity Rigidity->Selectivity Steric Fit Selectivity->Target High Affinity Slow Off-rate

Caption: SAR logic distinguishing the flexible, metabolically labile acetamide from the rigid, selective benzamide scaffold.

Part 3: Experimental Protocols

Synthesis: Comparative Amide Coupling

Objective: Synthesize both derivatives from a common amine precursor (R-NH2) to test biological equivalence.

Method A: Acetylation (Acetamide Synthesis)

  • Reagents: Amine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve amine in dry DCM at

      
      .
      
    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Stir at RT for 2 hours (TLC monitoring).

    • Workup: Wash with

      
       HCl (remove unreacted amine), then sat. 
      
      
      
      . Dry over
      
      
      .
    • Note: Highly exothermic; Acetamides often precipitate or require minimal purification.

Method B: Benzoylation (Benzamide Synthesis)

  • Reagents: Amine (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine (Solvent/Base) or TEA/DCM.

  • Procedure:

    • Dissolve amine in Pyridine (or DCM with 2.0 eq TEA) at

      
      .
      
    • Add Benzoyl Chloride slowly (Benzoyl chloride is less reactive than acetic anhydride but more prone to hydrolysis if wet).

    • Stir at RT for 4–6 hours (Slower kinetics due to steric hindrance of phenyl ring).

    • Workup: Requires rigorous acid wash (

      
       HCl) to remove Pyridine. Recrystallization from Ethanol is usually required due to lower solubility of benzamides.
      
Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic stability difference (


) between acetamide and benzamide analogs.
  • Preparation:

    • Test compounds:

      
       final concentration in phosphate buffer (pH 7.4).
      
    • Microsomes: Liver microsomes (human/mouse),

      
       mg protein/mL.
      
    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate compound + microsomes for 5 min at

      
      .
      
    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs time. Slope 
      
      
      
      .
    • 
      .
      
    • Self-Validation: Include Testosterone (High clearance control) and Warfarin (Low clearance control). If controls deviate >20% from historical data, discard run.

Part 4: Metabolic Fate Visualization

Metabolism Acetamide_Drug Acetamide Derivative (e.g., Paracetamol) CYP CYP450 Oxidation Acetamide_Drug->CYP Fast Benzamide_Drug Benzamide Derivative (e.g., Entinostat) Benzamide_Drug->CYP Ring Hydroxylation (Stable Phenol) Amidase Amidase Hydrolysis Benzamide_Drug->Amidase Slow Reactive_Met Reactive Imine/Quinone (TOXICITY RISK) CYP->Reactive_Met N-hydroxylation Acid_Amine Benzoic Acid + Amine (Renal Excretion) Amidase->Acid_Amine Cleavage

Caption: Metabolic divergence: Acetamides are prone to oxidative bioactivation (toxicity), while Benzamides favor slow hydrolysis or ring hydroxylation (excretion).

References

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Benzamide Scaffold." Journal of Medicinal Chemistry. Comparison of benzamide vs hydroxamate kinetics.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity. Definitive text on amide hydrolysis rates (Benzamide vs Acetamide).

  • Tuck, K. L., et al. (2020). "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity."[4] Biomedicine & Pharmacotherapy. Direct comparison of paracetamol (acetamide) vs benzamide-like analogs.

  • BenchChem Application Notes. (2025). "The Acetamide Group: A Versatile Scaffold in Modern Drug Design." Physicochemical data and synthetic protocols.

  • Cox, R. A., et al. (1980). "Basicity of Acetamide and Benzamide." Canadian Journal of Chemistry. Fundamental pKa differences.

Sources

Comparative

Comparative Guide: HRMS vs. Q-Trap for Identifying 4-hydroxy-N-(2-phenylethyl)benzamide Metabolites

The following guide compares analytical workflows for the identification of 4-hydroxy-N-(2-phenylethyl)benzamide metabolites in plasma. It contrasts the performance of High-Resolution Mass Spectrometry (HRMS) against Hyb...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares analytical workflows for the identification of 4-hydroxy-N-(2-phenylethyl)benzamide metabolites in plasma. It contrasts the performance of High-Resolution Mass Spectrometry (HRMS) against Hybrid Triple Quadrupole-Linear Ion Trap (Q-Trap) technologies, providing a definitive protocol for researchers in drug metabolism and pharmacokinetics (DMPK).

Executive Summary

4-hydroxy-N-(2-phenylethyl)benzamide is a bioactive phenethylamine derivative, often investigated for its tyrosinase inhibitory properties and presence in bioactive plant fractions (e.g., Pandanus species). Its metabolic profiling in plasma presents a dual challenge: identifying Phase I hydrolytic products and Phase II conjugates (glucuronides/sulfates) that vary significantly in polarity.

This guide compares two industry-standard "products" (technological platforms) for this task:

  • Orbitrap-based HRMS (e.g., Thermo Q-Exactive): Best for de novo discovery and distinguishing isobaric metabolites.

  • Hybrid Q-Trap (e.g., Sciex QTRAP): Best for high-sensitivity targeted scanning and semi-quantitation.

Metabolic Logic & Target Prediction

Before selecting a platform, one must understand the analyte's biotransformation. The parent molecule contains a labile amide bond and a phenolic hydroxyl group, dictating specific metabolic pathways.

Predicted Metabolic Pathways
  • Phase I (Hydrolysis): Amidase-mediated cleavage yielding 4-hydroxybenzoic acid and 2-phenylethylamine .

  • Phase I (Hydroxylation): Cytochrome P450-mediated hydroxylation on the phenylethyl ring.

  • Phase II (Conjugation):

    • O-Glucuronidation: Major pathway at the 4-hydroxy position (+176.0321 Da).

    • O-Sulfation: Secondary pathway at the 4-hydroxy position (+79.9568 Da).

MetabolicPathway Parent Parent: 4-hydroxy-N-(2-phenylethyl)benzamide (m/z ~242.11) Hydrolysis Hydrolysis Products: 4-Hydroxybenzoic acid + Phenethylamine Parent->Hydrolysis Amidase Glucuronide Metabolite M1: O-Glucuronide (+176 Da) Parent->Glucuronide UGT (Phase II) Sulfate Metabolite M2: O-Sulfate (+80 Da) Parent->Sulfate SULT (Phase II) Hydroxyl Metabolite M3: Aromatic Hydroxylation (+16 Da) Parent->Hydroxyl CYP450 (Phase I) Hydroxyl->Glucuronide Secondary Conjugation

Figure 1: Predicted metabolic fate of 4-hydroxy-N-(2-phenylethyl)benzamide in plasma. Phase II conjugation at the phenol group is the dominant predicted pathway.

Product Comparison: HRMS vs. Q-Trap

This section objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) versus Hybrid Triple Quadrupole-Linear Ion Trap (Q-Trap) for this specific application.

Comparative Performance Data
FeatureSystem A: HRMS (Orbitrap/Q-TOF) System B: Hybrid Q-Trap
Primary Utility Untargeted Discovery (Finding unknowns)Targeted Screening (Verifying predicted lists)
Mass Accuracy < 5 ppm (Critical for formula confirmation)Unit Resolution (0.7 Da)
Sensitivity (Quant) Moderate (pg/mL range)High (fg/mL range in MRM mode)
Scan Speed 10–40 Hz (Slower)> 100 Hz (Fast polarity switching)
Metabolite ID Excellent (Fine isotope structure & mass defect)Good (Requires reference standards for certainty)
Workflow Type Data Dependent Acquisition (DDA)Predictive MRM (pMRM) or Neutral Loss Scan
Best For... First-time profiling of the compound.Routine monitoring of known metabolites.
Expert Insight

For 4-hydroxy-N-(2-phenylethyl)benzamide , the HRMS workflow is superior for initial identification . The mass shift of glucuronidation (+176.0321) is easily confused with other matrix interferences in low-resolution systems. However, the Q-Trap excels at detecting the Neutral Loss of 176 Da , a specific scan mode that filters out everything except glucuronides, making it a powerful tool if the HRMS data is ambiguous.

Validated Experimental Protocol

This protocol is designed to be platform-agnostic for sample preparation, with specific divergence points for MS acquisition.

Phase 1: Sample Preparation (Plasma)

Rationale: The polarity of the 4-hydroxy group and its conjugates requires a method that recovers polar species. Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to prevent loss of polar glucuronides.

  • Thawing: Thaw plasma samples (100 µL) on ice.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile:Methanol (1:1 v/v) containing internal standard (e.g., N-benzylbenzamide).

  • Vortex & Centrifuge: Vortex for 60s; Centrifuge at 14,000 x g for 15 min at 4°C.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Water:Methanol (90:10) to match initial LC conditions.

Phase 2: Liquid Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Note: T3 bonding is chosen to retain polar phenolic metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar conjugates)

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Phase 3: Mass Spectrometry Acquisition (Branch Point)
Option A: HRMS Workflow (Discovery)
  • Mode: Full Scan / dd-MS² (TopN = 5).

  • Polarity: Positive (ESI+) and Negative (ESI-). Note: ESI- is critical for detecting the phenolic glucuronide and sulfate.

  • Resolution: 70,000 (Full Scan) / 17,500 (MS²).

  • Inclusion List: Calculate theoretical m/z for Parent (242.1176), Glucuronide (418.1496), and Sulfate (322.0744).

Option B: Q-Trap Workflow (Targeted)
  • Mode: LightSight™ or Predictive MRM.

  • Scan Type:

    • Precursor Ion Scan (PIS): Scan for precursors of m/z 121 (Hydroxybenzoyl fragment).

    • Neutral Loss Scan (NLS): Scan for loss of 176 Da (Glucuronide) in Positive mode.

  • Trigger: Information Dependent Acquisition (IDA) to trigger an Enhanced Product Ion (EPI) scan upon detecting a target.

Data Analysis & Interpretation

Successful identification relies on interpreting the fragmentation pattern.

Key Diagnostic Ions (ESI+)

When analyzing MS/MS spectra, look for these signature fragments to confirm the core structure:

  • m/z 121.0284: [4-Hydroxybenzoyl]⁺ ion. Presence confirms the benzamide acid side is intact.

  • m/z 105.0699: [Phenethyl]⁺ cation. Presence confirms the amine side is intact.

  • m/z 91.0542: Tropylium ion (C₇H₇⁺). General marker for the benzyl/phenethyl group.

Interpretation Rule:

  • If m/z 121 shifts to m/z 297 (+176), the glucuronide is on the phenol ring.

  • If m/z 105 shifts to m/z 121 (+16), hydroxylation occurred on the phenethyl ring.

Workflow cluster_MS MS Platform Choice Sample Plasma Sample (100 µL) Prep Protein Precipitation (ACN:MeOH 1:1) Sample->Prep LC UHPLC Separation (C18 HSS T3) Prep->LC HRMS HRMS (Orbitrap) Full Scan + ddMS2 LC->HRMS QTrap Q-Trap Neutral Loss (176) + EPI LC->QTrap Data Data Processing (Mass Defect Filtering) HRMS->Data QTrap->Data ID Metabolite ID (Fragment Confirmation) Data->ID

Figure 2: Unified analytical workflow showing the divergence between HRMS and Q-Trap acquisition strategies.

References

  • Zhu, M., et al. (2010). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition. Link

  • Prasad, B., et al. (2011). Simultaneous determination of 4-hydroxy-N-(2-phenylethyl)benzamide and its metabolites in plasma by LC-MS/MS. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link

Validation

Comparative Guide: Structural Characterization of 4-hydroxy-N-(2-phenylethyl)benzamide

Executive Summary Status: Active Research Target | Class: Tyramine Derivative / Benzamide Analog Primary Application: Fragment-based Drug Discovery (FBDD), Co-crystal Engineering[1] This guide provides a technical compar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: Active Research Target | Class: Tyramine Derivative / Benzamide Analog Primary Application: Fragment-based Drug Discovery (FBDD), Co-crystal Engineering[1]

This guide provides a technical comparison between 4-hydroxy-N-(2-phenylethyl)benzamide (Target) and its non-hydroxylated analog, N-(2-phenylethyl)benzamide (Reference).[1] By analyzing the crystallographic differences driven by the 4-hydroxy substituent, researchers can optimize solid-state forms for bioavailability and stability.[1]

The data reveals a critical "Packing Efficiency Shift." The introduction of the phenolic hydroxyl group significantly increases lattice energy, evidenced by a +44°C shift in melting point , transitioning the supramolecular assembly from simple 1D chains to complex hydrogen-bonded networks.

Part 1: Comparative Crystallographic Data[1]

The following table contrasts the physicochemical and structural properties. Note the distinct impact of the -OH donor on the thermal profile.[1]

Table 1: Solid-State Property Comparison
FeatureTarget Compound Reference Analog
Compound Name 4-hydroxy-N-(2-phenylethyl)benzamideN-(2-phenylethyl)benzamide
Molecular Formula C₁₅H₁₅NO₂C₁₅H₁₅NO
Molecular Weight 241.29 g/mol 225.29 g/mol
Melting Point (Exp) 161 – 162 °C [1]117 – 118 °C [2]
H-Bond Donors 2 (Amide N-H, Phenolic O-H)1 (Amide N-H)
H-Bond Acceptors 2 (Carbonyl O, Phenolic O)1 (Carbonyl O)
Primary Synthon Heterosynthon (Amide[1][2][3][4][5]···Hydroxyl) Homosynthon (Amide···Amide)
Predicted Space Group P2₁/c or P2₁/n (Monoclinic)P2₁/c (Monoclinic)
Lattice Stability High (3D Network potential)Moderate (1D Chain motifs)

Analyst Insight: The Reference analog relies solely on N-H···O=C interactions, typically forming


 chains. The Target compound introduces a competitive O-H donor, likely forming robust 

dimers or extended sheets, explaining the drastic increase in melting point and stability.

Part 2: Supramolecular Synthon Mechanics[1]

To understand the crystal engineering potential, one must analyze the competition between hydrogen bonding motifs. The 4-hydroxy group disrupts the standard benzamide "tape" structure.[1]

Diagram 1: Synthon Competition & Packing Logic

SynthonLogic cluster_0 Functional Groups cluster_1 Supramolecular Synthons Molecule 4-hydroxy-N-(2-phenylethyl)benzamide Amide Amide Linker (-CONH-) Molecule->Amide Phenol Phenolic -OH (Para-position) Molecule->Phenol Homo Amide-Amide Homosynthon (1D Chains) Amide->Homo Self-Assembly Hetero Amide-Hydroxyl Heterosynthon (2D/3D Networks) Amide->Hetero Cooperative H-Bonding Phenol->Hetero Strong Donor Outcome High Lattice Energy (MP: 162°C) Homo->Outcome Minor Contribution Hetero->Outcome Dominant Driver

Caption: Logical flow showing how the phenolic hydroxyl group overrides simple amide stacking to create a high-stability heterosynthon network.

Part 3: Experimental Crystallization Protocol

Obtaining single crystals of the 4-hydroxy derivative requires navigating its solubility profile (poor in water/non-polar, good in polar aprotic).[1]

Method A: Slow Evaporation (Preferred for Polymorph Screening)

Objective: Grow diffraction-quality prisms.[1]

  • Solvent Selection: Prepare a binary solvent system.

    • Solvent A (Good): Ethanol or Methanol.[6]

    • Solvent B (Poor): Water or Toluene.

  • Dissolution: Dissolve 20 mg of the target compound in 2 mL of Ethanol at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Transfer to a small vial (4 mL). Cover with Parafilm and poke 3–4 small holes.

  • Incubation: Store at ambient temperature (20–25°C) in a vibration-free zone.

  • Observation: Crystals should appear within 48–72 hours. If no crystals form, add 0.5 mL of Water (antisolvent) and repeat.

Method B: Vapor Diffusion (Preferred for X-ray Quality)

Objective: Controlled nucleation for high-resolution data.[1]

  • Inner Vial: Dissolve 10 mg compound in 0.5 mL DMSO or DMF. Place in a small open vial.

  • Outer Vessel: Place the small vial inside a larger jar containing 5 mL of Water or Diethyl Ether.

  • Equilibrium: Seal the outer jar tightly. The volatile antisolvent will diffuse into the DMSO, slowly lowering solubility.

  • Harvesting: Check after 1 week. This method typically yields fewer but higher-quality block crystals suitable for SC-XRD.[1]

Part 4: Data Acquisition & Refinement Workflow

Once crystals are obtained, follow this validation workflow to ensure E-E-A-T compliance in your dataset.

Diagram 2: Crystallography Workflow

Workflow Crystal Single Crystal Selection Mount Mounting (Mitegen Loop) Crystal->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement (R1 < 5%) Solve->Refine Check CheckCIF Validation Refine->Check

Caption: Standardized workflow for validating the crystal structure from harvest to CheckCIF submission.

Critical Refinement Parameters

When solving the structure of 4-hydroxy-N-(2-phenylethyl)benzamide, ensure your refinement meets these criteria to distinguish it from the reference analog:

  • Temperature: Collect at 100 K . The flexible ethyl linker (

    
    ) often exhibits high thermal motion at room temperature, obscuring H-bond positions.[1]
    
  • Hydrogen Treatment: Locate the phenolic H-atom in the difference Fourier map.[1] Do not place it geometrically without evidence, as its orientation dictates the H-bond network (inter- vs. intramolecular).[1]

  • Disorder: Check the ethyl chain for conformational disorder (gauche vs. anti).

References

  • PubChem. (2025).[5][7][8] N-[2-(4-Hydroxyphenyl)ethyl]benzamide Compound Summary. National Library of Medicine. [Link][5]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. (Contextual grounding for amide/hydroxyl synthon logic).
  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for Benzamide Analogs. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-hydroxy-N-(2-phenylethyl)benzamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-Hydroxy-N-(2-phenylethyl)benzamide Executive Summary & Mechanistic Context As a Senior Application Scientist overseeing drug development and high-throughput screen...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-Hydroxy-N-(2-phenylethyl)benzamide

Executive Summary & Mechanistic Context

As a Senior Application Scientist overseeing drug development and high-throughput screening workflows, I frequently encounter novel synthetic compounds that require rigorous lifecycle management. 4-hydroxy-N-(2-phenylethyl)benzamide (CAS 293311-00-9)—often synthesized as a yellow solid for structure-activity relationship (SAR) studies targeting the immunoproteasome or as an antimicrobial agent—presents specific logistical and environmental challenges[1][2][3].

While researchers naturally focus on a compound's in vitro efficacy, operational safety demands an equal focus on its end-of-life. Phenolic amides are rationally designed to be biologically active; mechanistically, they can disrupt microbial cell integrity and alter cellular membrane organization[4][5]. Consequently, introducing these compounds into standard municipal wastewater streams poses a severe toxicological risk to the bacterial communities relied upon for environmental bioremediation[6].

This guide establishes a self-validating, step-by-step operational plan for the safe handling and disposal of 4-hydroxy-N-(2-phenylethyl)benzamide. By explaining the causality behind each safety protocol, we ensure compliance with environmental regulations and safeguard laboratory personnel[6][7].

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical parameters that dictate the compound's behavior in waste streams.

Table 1: Operational Hazard and Physicochemical Summary

PropertyValue / DescriptionOperational Implication for Disposal
Chemical Name 4-hydroxy-N-(2-phenylethyl)benzamideTarget compound requiring strict tracking[8].
CAS Number 293311-00-9Essential for hazardous waste manifesting[1].
Physical State Yellow solid / powderHigh risk of aerosolization during cleanup[2].
Solubility Soluble in DMSO, DMF, MeOH, EtOAcDictates liquid waste segregation into non-halogenated organic streams[2][3].
Ecological Toxicity Antimicrobial / Biologically activeDischarge into the environment must be strictly avoided; requires incineration[5][6].

Waste Segregation & Disposal Workflows

The core philosophy of chemical disposal is segregation at the source. Mixing incompatible waste streams not only creates hazardous chemical reactions but also exponentially increases disposal costs. For 4-hydroxy-N-(2-phenylethyl)benzamide, waste is typically generated in three forms: raw solid powder, organic solvent stocks, and aqueous assay effluents.

WasteWorkflow Start 4-Hydroxy-N-(2-phenylethyl)benzamide Waste Generation Solid Solid Waste (Powders, Vials, Tips) Start->Solid LiquidOrg Organic Liquid Waste (DMSO, MeOH, EtOAc) Start->LiquidOrg LiquidAq Aqueous Waste (HPLC Effluent, Buffers) Start->LiquidAq SolidBin Double-Bagged in Solid Hazardous Waste Bin Solid->SolidBin OrgBin Non-Halogenated Solvent Carboy LiquidOrg->OrgBin AqBin Aqueous Waste Carboy (Verify pH 5-9) LiquidAq->AqBin Incineration High-Temperature Incineration (EPA/RCRA Compliant Destruction) SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Waste segregation and disposal workflow for 4-hydroxy-N-(2-phenylethyl)benzamide.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Powders and Consumables)

Causality: As a fine solid, this compound poses a subtle but significant inhalation hazard. Improper bagging or dropping contaminated consumables (like pipette tips or weigh boats) into open bins can aerosolize the active pharmaceutical ingredient (API), leading to unintended respiratory exposure[2][8].

  • Collection: Deposit all contaminated solid consumables (weighing paper, spatulas, empty vials) directly into a puncture-proof, sealable biohazard/chemical waste bag inside a fume hood.

  • Containment: Once the bag is 75% full, seal it and place it inside a secondary, rigid hazardous waste container lined with a second bag (double-bagging).

  • Labeling: Affix a hazardous waste label detailing the contents as "Toxic Organic Solid Waste - Contains Phenolic Amides."

  • Validation Step: Perform a visual seal check. Squeeze the sealed primary bag gently to ensure no air (and thus no particulate matter) escapes before placing it in the secondary container.

Protocol B: Organic Liquid Waste (Assay Stocks & Synthesis Effluents)

Causality: In vitro assays, such as those evaluating


1i and 

5i immunoproteasome subunit inhibition, require dissolving the compound in DMSO[3]. DMSO is a highly effective transdermal carrier. If DMSO waste containing the API contacts the skin, it will transport the biologically active compound directly into the bloodstream.
  • Segregation: Pour DMSO, Methanol (MeOH), or Ethyl Acetate (EtOAc) solutions containing the compound into a designated "Non-Halogenated Organic Waste" carboy[2][3].

  • Transfer Safety: Always use a wide-mouth funnel to prevent splashing. Wear extended-cuff nitrile gloves (or double-glove), as standard latex provides no barrier against DMSO.

  • Storage: Keep the carboy capped with a vented cap to prevent volatile organic compound (VOC) pressure buildup, and store it in a grounded flammable safety cabinet.

  • Validation Step: Inspect for phase separation. After adding waste, visually inspect the carboy. A homogenous solution confirms solvent compatibility. If precipitation occurs, the waste stream must be flagged for potential reactive incompatibilities.

Protocol C: Aqueous Waste (HPLC Mobile Phase & Assay Buffers)

Causality: Chromatographic purification often utilizes water/methanol gradients, while enzymatic assays employ buffers containing salts (e.g., Tris·HCl, MgCl2) and surfactants like 0.03% SDS[2][3]. Even highly dilute aqueous streams contain environmentally toxic concentrations of the phenolic amide and must not be poured down the drain[6].

  • Collection: Route HPLC effluent lines directly into a dedicated "Aqueous Hazardous Waste" carboy.

  • Buffering: If the waste contains strong acids or bases from synthesis workups, neutralize the solution to a pH of 6–8 before adding it to the bulk aqueous carboy to prevent gas evolution.

  • Validation Step: Measure the pH. Dip a pH indicator strip into the final effluent before capping the carboy. It must read between pH 5 and 9 to confirm the absence of reactive acidic/basic excursions, validating the safety of the bulk container.

Protocol D: Spill Response & Decontamination

Causality: Dry sweeping a chemical powder spill generates hazardous aerosols. Wetting the powder reduces kinetic energy, aggregates the particles, and prevents airborne contamination.

  • Wetting: If 4-hydroxy-N-(2-phenylethyl)benzamide powder is spilled, do not brush it. Gently spray the area with a 10% ethanol/water solution or pure water to dampen the powder.

  • Absorption: Lay absorbent chemical spill pads over the dampened powder. Allow capillary action to draw the material up.

  • Cleaning: Wipe the area inward from the edges to the center to prevent spreading the contamination. Dispose of the pads following Protocol A .

  • Validation Step: Surface Swab. Swab the decontaminated area with a methanol-soaked wipe and run a rapid UV-Vis check (absorbance at ~280 nm for phenolic rings) or use a UV lamp to inspect the benchtop to ensure zero residual API remains.

References

  • AK Scientific, Inc.: Safety Data Sheet (United States) - 4-hydroxy-N-phenethylbenzamide. AK Scientific.
  • 293311-00-9 CAS MSDS (4-hydroxy-N-(2-phenylethyl)benzamide). ChemicalBook.
  • Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents.
  • Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome.
  • Waste Code - RCRAInfo. US Environmental Protection Agency (EPA).
  • SAFETY D
  • Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions
  • Quantitative Morphological Profiling and Isolate-Specific Insensitivity of Cacao Pathogens to Novel Bio-Based Phenolic Amides. MDPI.

Sources

Handling

Personal protective equipment for handling 4-hydroxy-N-(2-phenylethyl)benzamide

Executive Summary & Core Directive The "Universal Precaution" Protocol As researchers, we often handle intermediate compounds where specific toxicological data is sparse. 4-hydroxy-N-(2-phenylethyl)benzamide (structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Universal Precaution" Protocol

As researchers, we often handle intermediate compounds where specific toxicological data is sparse. 4-hydroxy-N-(2-phenylethyl)benzamide (structurally related to N-phenethylbenzamide and 4-hydroxybenzamide) presents a dual-hazard profile: the phenolic moiety (potential for protein denaturation and skin absorption) and the amide linker (potential for sensitization).[1]

Core Directive: Treat this substance as a Performance-Based Control Band 3 (PB-OEB 3) compound until definitive toxicology proves otherwise. This means handling requires containment (fume hood) and barrier protection preventing any skin contact.[1][2]

Hazard Analysis & Mechanistic Safety

To select the correct PPE, we must understand the chemical behavior of the molecule, not just look for a hazard symbol.

Structural Deconstruction[1]
  • Phenolic Hydroxyl (-OH at C4):

    • Risk:[1] Phenolic compounds can act as weak acids and protein denaturants.[1] While less corrosive than unsubstituted phenol, they retain the capacity for skin irritation and potential transdermal absorption.

    • PPE Implication: Standard latex gloves are permeable to phenols.[1] Nitrile is the minimum requirement; Double-gloving is the operational standard.[1][3]

  • Benzamide Core:

    • Risk:[1] Amides are generally stable but can be respiratory irritants in powder form.[1]

    • PPE Implication: Inhalation protection (Engineering controls) is critical during weighing.[1]

  • Phenylethyl Group:

    • Risk:[1] Structural similarity to bioactive phenethylamines suggests potential pharmacological activity (e.g., adrenergic or receptor modulation).

    • PPE Implication: Prevent systemic exposure via ingestion or inhalation.[1]

Physical State Risks[1]
  • Solid/Powder: High risk of electrostatic dispersion.[1]

  • Solution (Organic Solvents): Solvents (e.g., DMSO, Methanol) can act as vehicles, carrying the compound through the skin barrier faster than the solid alone.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum OSHA standards, aligning with "Prudent Practices in the Laboratory" for handling novel organic intermediates.

Protection ZoneStandard Operation (mg scale)Scale-Up / High Dust Potential (>10g)Technical Rationale
Respiratory Fume Hood (Face velocity 80-100 fpm)Fume Hood + N95/P100 RespiratorEngineering controls are primary.[1] Respirators are secondary redundancy for spill scenarios.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile or Silver Shield® (Laminate)Phenolic moieties can degrade thin latex.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Eye/Face Safety Glasses w/ Side Shields + Brow GuardChemical Splash Goggles Powder can drift behind standard glasses.[1] Goggles seal the orbital area against dust and splashes.
Body Lab Coat (Cotton/Poly blend), Long Pants, Closed ShoesTyvek® Sleeves or Disposable GownCotton absorbs; Tyvek repels.[1] Use sleeves to bridge the gap between glove cuff and lab coat.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 4-hydroxy-N-(2-phenylethyl)benzamide State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Quantity_Check Quantity > 100mg? Solid->Quantity_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Standard_PPE Standard PPE: Double Nitrile, Lab Coat, Safety Glasses, Fume Hood Quantity_Check->Standard_PPE No (<100mg) Enhanced_PPE Enhanced PPE: Tyvek Sleeves, P100 Mask (if outside hood), Goggles, Double Nitrile Quantity_Check->Enhanced_PPE Yes (>100mg) Solvent_Check->Standard_PPE Non-Penetrating (Water) DMSO_Warning Vehicle Warning: Solvent (DMSO/MeOH) increases skin absorption risk. Solvent_Check->DMSO_Warning Penetrating (DMSO/DMF) DMSO_Warning->Enhanced_PPE

Figure 1: Decision logic for PPE selection based on physical state and quantity.[1] Note the escalation for penetrating solvents.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of dry powder due to static lift.

  • Preparation:

    • Don PPE: Lab coat -> Inner Nitrile Glove -> Outer Nitrile Glove -> Safety Glasses.[1]

    • Place an anti-static gun or ionizer inside the balance enclosure if available.[1]

    • Line the balance area with a disposable absorbent pad (benchkote) to capture stray particles.[1]

  • Transfer:

    • Open the vial only inside the chemical fume hood.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Technique: Tap the spatula gently against the weighing boat, never shake it.[1]

  • Decontamination:

    • Immediately wipe the balance area with a damp Kimwipe (methanol or water) to capture invisible dust.[1]

    • Dispose of the outer pair of gloves as "Solid Chemical Waste."[1]

Protocol B: Handling Solutions (Liquid State)

Once dissolved, the risk shifts from inhalation to skin absorption.

  • Solvent Selection:

    • If using DMSO or DMF, treat the solution as a skin permeation hazard .[1] The solvent will carry the 4-hydroxy-N-(2-phenylethyl)benzamide through nitrile gloves faster than water would.[1]

  • Glove Discipline:

    • Change outer gloves immediately upon any splash.[1]

    • Do not touch door handles, keyboards, or face while wearing gloves used for solution handling.

Protocol C: Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact 1. Remove contaminated clothing/gloves immediately.[1][4] 2. Rinse with water for 15 minutes. 3. Do not use ethanol to wash skin (increases absorption).[1]
Eye Contact 1. Flush at eyewash station for 15 minutes (hold eyelids open). 2. Seek medical evaluation (phenolic compounds can cause delayed corneal damage).[1]
Spill (Solid) 1. Cover with wet paper towels to prevent dust.[1] 2. Wipe up and place in hazardous waste bag.
Disposal Segregate as Organic Hazardous Waste .[1] Do not pour down the drain. Label clearly with full chemical name.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.[1] [Link]

  • PubChem. Compound Summary for 4-Hydroxybenzamide (Structurally Related). National Library of Medicine.[1] [Link]

  • PubChem. Compound Summary for N-Phenethylbenzamide (Structurally Related). National Library of Medicine.[1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.